molecular formula C10H10BNO3 B13660284 (6-Methoxyquinolin-8-yl)boronic acid

(6-Methoxyquinolin-8-yl)boronic acid

Cat. No.: B13660284
M. Wt: 203.00 g/mol
InChI Key: GTQIXMJSONMJIF-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-8-yl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO3 and its molecular weight is 203.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methoxyquinolin-8-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxyquinolin-8-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10BNO3

Molecular Weight

203.00 g/mol

IUPAC Name

(6-methoxyquinolin-8-yl)boronic acid

InChI

InChI=1S/C10H10BNO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6,13-14H,1H3

InChI Key

GTQIXMJSONMJIF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1N=CC=C2)OC)(O)O

Origin of Product

United States

Foundational & Exploratory

(6-Methoxyquinolin-8-yl)boronic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2773311-30-9 Molecular Weight: 203.00 g/mol Formula: C₁₀H₁₀BNO₃[1]

Executive Summary

(6-Methoxyquinolin-8-yl)boronic acid is a specialized heteroaryl organoboron building block used primarily in the synthesis of complex pharmaceutical agents. It serves as a critical "handle" for installing the 6-methoxyquinoline moiety—a privileged scaffold in medicinal chemistry known for its antimalarial (e.g., Primaquine, Tafenoquine) and kinase-inhibitory activities—via Palladium-catalyzed cross-coupling reactions.

Unlike the classic 8-aminoquinolines where the 8-position is substituted with a nitrogen, this boronic acid enables the formation of carbon-carbon bonds at the 8-position, expanding the chemical space available for structure-activity relationship (SAR) studies.

Chemical Identity & Properties

PropertyData
CAS Number 2773311-30-9
IUPAC Name (6-Methoxyquinolin-8-yl)boronic acid
Molecular Formula C₁₀H₁₀BNO₃
Molecular Weight 203.00 g/mol
SMILES COc1cc2ncccc2c(B(O)O)c1
Appearance Off-white to beige solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Acidity (pKa) Boronic acid group typically pKa ~8-9; Quinoline N pKa ~4-5

Synthesis & Production

The synthesis of (6-Methoxyquinolin-8-yl)boronic acid typically proceeds via the borylation of an aryl halide precursor. The high nitrogen content and electron-rich nature of the 6-methoxyquinoline ring require careful control of reaction conditions to prevent protodeboronation.

Synthetic Pathway

The most robust industrial route involves the Palladium-catalyzed Miyaura borylation of 8-bromo-6-methoxyquinoline .

Step 1: Precursor Preparation

  • Starting Material: 6-Methoxyquinoline.[2][3][4][5][6][7][8][9]

  • Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine (

    
    ) in acetic acid. The 8-position is activated by the methoxy group (ortho-para director) but deactivated by the pyridine ring; however, the 5- and 8-positions are the primary sites for electrophilic attack. Optimization is required to favor the 8-isomer over the 5-isomer.
    

Step 2: Borylation

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    (catalyst), Potassium Acetate (KOAc).
  • Solvent: 1,4-Dioxane or DMSO.

  • Conditions: 80–100°C under inert atmosphere (

    
     or Ar).
    
  • Hydrolysis: The resulting pinacol ester is hydrolyzed using

    
     / 
    
    
    
    or acidic conditions to yield the free boronic acid.
Reaction Mechanism Visualization

The following diagram illustrates the logical flow from the commercially available quinoline to the final boronic acid.

SynthesisPathway SM 6-Methoxyquinoline (CAS 5263-87-6) Inter 8-Bromo-6-methoxyquinoline SM->Inter Br2 / AcOH (Electrophilic Bromination) Ester Boronate Ester (Pinacol Intermediate) Inter->Ester B2pin2, Pd(dppf)Cl2 KOAc, 90°C (Miyaura Borylation) Product (6-Methoxyquinolin-8-yl)boronic acid (CAS 2773311-30-9) Ester->Product NaIO4 / HCl (Hydrolysis)

Caption: Synthetic route from 6-methoxyquinoline to the target boronic acid via borylation.

Applications in Drug Discovery[11][12][13]

Expanding the "Privileged Scaffold"

The 6-methoxy-8-aminoquinoline core is legendary in antimalarial therapy. However, the nitrogen linkage at position 8 is metabolically labile (leading to oxidative stress and hemolysis in G6PD-deficient patients).

  • Innovation: Replacing the C-N bond with a C-C bond using (6-Methoxyquinolin-8-yl)boronic acid allows researchers to create C8-aryl or C8-alkyl analogs . These analogs often retain antimalarial potency while altering metabolic stability and toxicity profiles.

Kinase Inhibition

Quinoline boronic acids are used to synthesize biaryl systems that fit into the ATP-binding pockets of kinases. The methoxy group at position 6 often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase.

Fluorescent Probes

Methoxyquinolines are inherently fluorescent. By coupling this unit to biological ligands, researchers generate "turn-on" sensors for metal ions (


, 

) or pH changes in cellular environments.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling (6-Methoxyquinolin-8-yl)boronic acid with an aryl halide (e.g., 4-bromopyridine) to form a biaryl scaffold.

Reagents
  • (6-Methoxyquinolin-8-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / S-Phos (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water

Step-by-Step Methodology
  • Setup: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 mmol) and (6-Methoxyquinolin-8-yl)boronic acid (1.2 mmol).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) in a glovebox or under a stream of nitrogen.
    
  • Solvent: Add degassed DME (12 mL) and 2.0 M

    
     (4 mL).
    
  • Reaction: Seal and heat to 90°C for 12–16 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting: Protodeboronation

Heteroaryl boronic acids, particularly 2- and 4-pyridyl/quinolyl types, are prone to protodeboronation (loss of the boron group replaced by hydrogen).

  • Mechanism: Facilitated by the basic conditions and the electron-withdrawing nature of the nitrogen ring.

  • Mitigation: If yields are low, switch to anhydrous conditions using

    
     co-catalysis (Liebeskind-Srogl coupling) or use the MIDA boronate  ester equivalent if available.
    

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Ar-Pd-Quinoline) OxAdd->TransMet + (6-Methoxyquinolin-8-yl)boronic acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for the cross-coupling of (6-Methoxyquinolin-8-yl)boronic acid.

Safety & Stability

  • Storage: Store at 2–8°C. Boronic acids can dehydrate to form boroxines (cyclic trimers) upon standing; this is reversible and typically does not affect reactivity.

  • Handling: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

  • Stability: Sensitive to oxidizers. The C-B bond is labile under strongly acidic or basic conditions at high temperatures.

References

  • Reagentia Catalog . (6-Methoxyquinolin-8-yl)boronic acid Product Page. Retrieved from (CAS Verification: 2773311-30-9).

  • BLD Pharm . Product Analysis: (6-Methoxyquinolin-8-yl)boronic acid. Retrieved from .

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014) .[10] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[10] (General protocol grounding).

  • Hochegger, P., et al. (2021) . 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[11] Molecules, 26, 5530.[11] (Context on 6-methoxyquinoline scaffold).

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Quinoline boronic acids represent a pivotal class of reagents in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile construction of complex molecular architectures, making them indispensable building blocks for drug discovery and the development of novel organic materials.[1][2] However, the reactivity that makes these compounds so valuable also necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of quinoline boronic acids, designed for researchers, scientists, and professionals in drug development.

Understanding the Hazard Profile: A Synthesis of Safety Data

While a specific, universal Safety Data Sheet (SDS) for all quinoline boronic acids is not feasible due to isomer-specific variations, a consolidated analysis of available data reveals a consistent hazard profile. The primary concerns associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][3][4][5][6][7][8][9]

Core Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4][5][6][7][8][9]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][3][4][5][6][7][8][9]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][5][6][7][8][9]

  • Acute Toxicity (Oral, Dermal, Inhalation - Category 4 for some derivatives): Some quinoline boronic acids are classified as harmful if swallowed, in contact with skin, or if inhaled.[6]

Table 1: Consolidated GHS Hazard Information for Quinoline Boronic Acids

Hazard StatementGHS CodeSignal WordRepresentative Pictogram
Causes skin irritationH315WarningGHS07 (Exclamation Mark)
Causes serious eye irritationH319WarningGHS07 (Exclamation Mark)
May cause respiratory irritationH335WarningGHS07 (Exclamation Mark)

This table represents a synthesis of information from multiple SDS sources for various quinoline boronic acid isomers.

Proactive Safety: Engineering Controls and Personal Protective Equipment

The principle of "as low as reasonably practicable" (ALARP) should govern all handling of quinoline boronic acids. This is best achieved through a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of solid quinoline boronic acids or their solutions should be conducted within a certified chemical fume hood.[10] This is critical to prevent the inhalation of fine powders or aerosols. The causality here is straightforward: a fume hood provides a contained workspace with constant airflow, drawing potentially harmful vapors or dust away from the user's breathing zone.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11][12] A face shield worn over safety glasses is recommended when handling larger quantities or when there is a significant risk of splashing.[4] The rationale is to protect against both direct splashes and incidental contact from airborne particles.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves.[4][11] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, more robust gloves. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[13]

    • Lab Coat: A long-sleeved lab coat is essential to protect the skin on the arms.[12] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, additional respiratory protection is not required. However, if engineering controls are insufficient or during large-scale transfers where dust generation is unavoidable, a NIOSH/MSHA-approved respirator may be necessary.[11][12]

Workflow for Safe Handling of Quinoline Boronic Acids

The following diagram outlines a logical workflow for the safe handling of quinoline boronic acids, from preparation to cleanup.

SafeHandlingWorkflow Figure 1: Safe Handling Workflow for Quinoline Boronic Acids cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handling_weigh Weigh Solid in Hood prep_hood->handling_weigh Proceed to Handling handling_dissolve Dissolve in Hood handling_weigh->handling_dissolve handling_reaction Perform Reaction in Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of quinoline boronic acids.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a self-validating system for the safe preparation of a quinoline boronic acid solution.

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

    • Place a weigh boat, spatula, and a container with the appropriate solvent inside the fume hood.

  • Weighing:

    • Carefully open the quinoline boronic acid container inside the fume hood to minimize the dispersal of dust.

    • Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating airborne dust.

    • Securely close the stock container.

  • Dissolution:

    • Transfer the weighed solid to the reaction vessel or storage container.

    • Slowly add the solvent to the solid to avoid splashing.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated wipes in a designated solid waste container.

    • Wipe down the spatula and the work surface within the fume hood with an appropriate solvent.

    • Properly dispose of all waste as described in the "Waste Disposal" section.

Storage and Stability

Proper storage is crucial to maintain the integrity of quinoline boronic acids and to prevent accidental exposure.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed to prevent moisture absorption and potential degradation.[5][12] Some suppliers recommend refrigeration (2-8°C or 0-8°C).[2][14] Always consult the supplier's specific recommendations.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[13]

Emergency Procedures: A Calm and Calculated Response

In the event of an exposure or spill, a pre-planned and practiced response is essential.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6][11][13] Seek immediate medical attention.[3][5][6][11][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[5][6][13] If skin irritation occurs, seek medical advice.[4][15]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][5][6][13] If breathing is difficult or if symptoms persist, seek medical attention.[3][5][6][13]

  • Ingestion: Wash out the mouth with water.[11] Do not induce vomiting. Seek immediate medical attention.[11]

Spill Response:

For minor spills within a fume hood:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE.

  • Cover the spill with an absorbent material such as vermiculite or sand.[16]

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13][16]

  • Clean the spill area with soap and water.[16]

For major spills, evacuate the area and contact your institution's emergency response team.[16]

EmergencyResponse Figure 2: Emergency Response Decision Tree cluster_exposure Personal Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs exposure_type Identify Exposure Type start->exposure_type Exposure spill_size Assess Spill Size start->spill_size Spill eye_contact Eye Contact: Flush with water for 15 min. exposure_type->eye_contact Eye skin_contact Skin Contact: Wash with soap & water for 15 min. exposure_type->skin_contact Skin inhalation Inhalation: Move to fresh air. exposure_type->inhalation Inhalation ingestion Ingestion: Rinse mouth. exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical minor_spill Minor Spill: 1. Alert others 2. Don PPE 3. Absorb & collect 4. Clean area spill_size->minor_spill Minor major_spill Major Spill: 1. Evacuate area 2. Call emergency response spill_size->major_spill Major

Caption: A decision tree for responding to emergencies involving quinoline boronic acids.

Waste Disposal

All waste containing quinoline boronic acids, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Labeling: Label waste containers clearly with "Hazardous Waste" and the full chemical name.[16]

  • Segregation: Keep solid and liquid waste streams separate.

  • Disposal: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][5][6][7][12][13]

Conclusion

Quinoline boronic acids are powerful tools in the arsenal of the synthetic chemist. By understanding their hazard profile and adhering to the principles of proactive safety—from engineering controls and PPE to meticulous handling and emergency preparedness—researchers can confidently and safely leverage these valuable reagents to drive innovation in drug discovery and beyond. A culture of safety, grounded in technical understanding and consistent practice, is the most critical catalyst for scientific advancement.

References

  • University of Louisville. (n.d.). Standard Operating Procedure for Use of Quinoline. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - Quinoline-5-boronic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - Quinoline-3-boronic acid. Retrieved from [Link]

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET - 2-Isopropoxypyridine-3-boronic acid pinacolester. Retrieved from [Link]

  • Shanghai Canbi Pharma Ltd. (2010, July 30). SAFETY DATA SHEET - QUINOLINE-7-BORONIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Quinolin-5-ylboronic acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025, June 24). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Retrieved from [Link]

  • Capot Chemical. (2013, August 21). MSDS of Quinoline-5-boronic acid. Retrieved from [Link]

Sources

Technical Guide: Crystal Structure Analysis of (6-Methoxyquinolin-8-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[2][3]

The (6-Methoxyquinolin-8-yl)boronic acid scaffold represents a unique class of "frustrated" Lewis pairs where the Lewis acidic boron center is spatially proximate to the Lewis basic quinoline nitrogen.[1][2] Unlike typical arylboronic acids that adopt a trigonal planar (


) geometry, derivatives substituted at the 8-position often exhibit intramolecular N→B dative bonding .[1]

For the 6-methoxy derivative, this interaction is electronically modulated by the electron-donating methoxy group (


) at the para-position relative to the ring nitrogen (in the pyridyl numbering sense).[1][2] This guide details the protocol for isolating single crystals of this species, distinguishing the free acid from its dehydrated boroxine congeners, and quantifying the tetrahedral character of the boron center.
Key Structural Features to Target[3][5]
  • N→B Dative Bond Length: Typically 1.60–1.75 Å in 8-substituted quinolines.[1][2]

  • Boron Hybridization: Deviation from planarity (Tetrahedral Character).[1]

  • Supramolecular Assembly: Competition between intramolecular coordination (monomer) and intermolecular dehydration (boroxine dimers).[1]

Crystallization Protocol: The Hydration Balance

The primary failure mode in crystallizing (6-Methoxyquinolin-8-yl)boronic acid is the inadvertent formation of the cyclic boroxine anhydride (trimer) or intermolecularly bound dimers.[1][2] Boronic acids are prone to dehydration under standard crystallization conditions (e.g., heat or non-polar solvents).[1]

To isolate the monomeric boronic acid with the intact N→B coordination, you must maintain a specific water activity in the crystallization medium.

Phase 1: Solvent Selection Strategy
Solvent SystemTarget SpeciesMechanismRisk Profile
THF / Water (9:1) Monomeric Acid Water suppresses dehydration; THF solubilizes the organic backbone.[1][2]Low (Recommended)
Acetone / Water Monomeric AcidSimilar to THF but faster evaporation.[1]Medium (Twinning)
Toluene / Heat Boroxine (Anhydride) Azeotropic removal of water forces trimerization.[1]High (Wrong Phase)
Methanol Boronate EstersSolvolysis forms methyl esters (

).[1][2]
High (Chemical Change)
Phase 2: Slow Evaporation Protocol (Self-Validating)

This protocol uses a "humidified chamber" approach to prevent dehydration.[1][2]

  • Dissolution: Dissolve 20 mg of the crude boronic acid in 2 mL of THF/Water (9:1 v/v) at ambient temperature. Do not heat above 40°C.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean scintillation vial.

  • The Chamber: Place the open vial inside a larger jar containing 5 mL of pure water. Cap the outer jar.

  • Equilibration: Vapor diffusion will slowly increase the water content in the inner vial, reducing solubility while maintaining hydration to prevent boroxine formation.

  • Harvest: Colorless prisms typically appear within 48–72 hours.[2]

Workflow Visualization: Structural Determination

The following diagram outlines the decision logic for assigning the correct structural motif based on preliminary data.

G Start Crude Material (6-Methoxyquinolin-8-yl)boronic acid Solvent Solvent Selection (THF/H2O vs Toluene) Start->Solvent XRD Single Crystal XRD Data Collection Solvent->XRD Slow Evap Check1 Check B-O Bond Angles XRD->Check1 PathA Sum of Angles ~360° (Trigonal Planar) Check1->PathA No N-B Interaction PathB Sum of Angles ~328° (Tetrahedral) Check1->PathB Strong N-B Bond Result1 Boroxine Anhydride (Dehydrated Product) PathA->Result1 Re-crystallize with Water Result2 Target Monomer (Intramolecular N->B) PathB->Result2 Refine Refinement Strategy Locate H on B-OH Result2->Refine

Caption: Decision tree for distinguishing the target monomeric structure from dehydrated artifacts based on bond geometry.

X-Ray Data Acquisition & Refinement

For 8-substituted quinoline boronates, the electron density around the Boron atom is critical. The N→B bond creates a continuum of hybridization states.

Data Collection Parameters[7][9][10][11][12]
  • Temperature: 100 K (Essential to reduce thermal motion of the methoxy group and stabilize the dative bond).

  • Resolution: 0.75 Å or better (Required to resolve the H-atoms on the boronic acid hydroxyls).

  • Source: Mo-Kα (

    
     Å) is preferred over Cu-Kα to minimize absorption by the aromatic quinoline system, though Cu is acceptable if crystals are small (<0.1 mm).[1][2]
    
Refinement Nuances (SHELXL/OLEX2)
  • Boron Geometry: Do not restrain the boron to be planar (FLAT command). Allow it to refine freely to determine the degree of pyramidalization.

  • Hydrogen Atoms: The hydroxyl hydrogens (

    
    ) are often involved in intermolecular hydrogen bonding.[1][3][2] Locate them in the Difference Fourier map. If disordered, use a riding model (AFIX 147) but verify the H-bond donor geometry.[1]
    
  • Methoxy Group: The 6-OMe group may exhibit rotational disorder.[2] Check for elongated thermal ellipsoids on the methyl carbon.

Structural Analysis: The Tetrahedral Character ( )[1]

Once the structure is solved, you must quantify the strength of the N→B interaction. In (6-Methoxyquinolin-8-yl)boronic acid, the 6-methoxy group increases the electron density on the nitrogen, theoretically shortening the N→B bond compared to the unsubstituted parent.[1][2]

Calculate the Tetrahedral Character (


)  using the bond angles around Boron:

[1][3][2]
  • 
     : The six bond angles around the boron atom (C-B-O1, C-B-O2, C-B-N, O1-B-O2, etc.).[1][2]
    
  • Interpretation:

    • 
      : Perfect Tetrahedron (
      
      
      
      ).[1]
    • 
      : Perfect Trigonal Planar (
      
      
      
      ).[1]
    • Expected Value: For 8-quinolineboronic acids, expect a

      
       between 60% and 80% .[1][2] A value <20% indicates the N→B bond is broken or non-existent (likely a boroxine or salt).[1]
      
Intermolecular Packing

Expect


-

stacking between the quinoline rings (centroid-centroid distance ~3.5–3.8 Å).[1][2] The 6-methoxy group often disrupts "perfect" stacking, leading to a slipped-stack motif which enhances solubility compared to the unsubstituted analog.[1][2]

Applications in Drug Discovery[5][10][13][14]

Understanding this crystal structure provides direct insights for medicinal chemistry:

  • Protease Inhibition: The tetrahedral boron mimics the transition state of peptide hydrolysis. The crystal structure defines the "resting state" geometry before binding to the enzyme (e.g., serine proteases).[1]

  • Sugar Sensing: The N→B bond is broken upon binding to diols (sugars), causing a fluorescence change. The 6-methoxy group acts as the fluorophore.[2] The crystal structure confirms the pre-organized cavity size for sugar selectivity.

  • Suzuki Coupling Rates: The N-coordinated boron is less electrophilic, potentially slowing down transmetallation in Suzuki-Miyaura coupling unless a base disrupts the N→B bond.[2]

References

  • Self-Assembly of 8-Quinolineboronic Acid: Wang, W., et al.[1][3][2] "A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds for self-assembly in solid state and in solution."[1][3][2] PMC, 2025 .[4][5]

  • Boroxine-Boronic Acid Equilibrium: "The Boroxine–Boronic Acid Equilibrium." University of Edinburgh Research Explorer, 2025 . [1]

  • General Boronic Acid Crystallization: "Structure, Properties, and Preparation of Boronic Acid Derivatives." Wiley-VCH, 2010 .[1][2] [1]

  • Quinoline Derivatives in Medicinal Chemistry: "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors." MDPI, 2024 . [1]

Sources

The 8-Boronoquinoline Scaffold: Structural Paradigms, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-boronoquinoline (8-BQ) scaffold represents a privileged structural motif in organic synthesis and chemical biology. Unlike simple phenylboronic acids, 8-BQ derivatives possess a unique intramolecular dative bond between the quinoline nitrogen (Lewis base) and the boron atom (Lewis acid). This N→B interaction creates a rigid, pseudo-cyclic five-membered ring that fundamentally alters the electronic properties, hydrolytic stability, and fluorescence mechanisms of the molecule.

This guide provides an in-depth analysis of the 8-BQ framework, detailing the structural consequences of N-B coordination, validated synthesis protocols, and its dual utility as a fluorescent sensor and a bifunctional catalyst.

Part 1: The Structural Paradigm (The N-B Dative Bond)

The defining feature of 8-boronoquinoline is the proximity of the lone pair on the quinoline nitrogen to the empty p-orbital of the boron at the C8 position.

Structural Characterization

Crystallographic studies confirm that 8-quinolineboronic acid exists primarily in a "closed" form in the solid state, characterized by an N-B bond length of approximately 1.69–1.71 Å . This is significantly shorter than the sum of the van der Waals radii, indicating a strong dative interaction.

  • Tetrahedral Character: Unlike the trigonal planar (

    
    ) geometry of typical arylboronic acids, the boron in 8-BQ exhibits significant tetrahedral (
    
    
    
    ) character (approx. 77–80%).
  • Hydrolytic Stability: The N→B coordination shields the boron center from nucleophilic attack, making 8-BQ derivatives more resistant to deboronation compared to their phenyl counterparts.

  • Electronic Modulation: The donation of electron density from Nitrogen to Boron reduces the electron density on the quinoline ring, making it more susceptible to nucleophilic aromatic substitution at other positions (e.g., C4).

Visualization of the Equilibrium

The following diagram illustrates the dynamic equilibrium between the open (trigonal) and closed (tetrahedral) forms, which is central to its reactivity and sensing capabilities.

NB_Equilibrium Open Open Form (sp2 Boron) High Lewis Acidity Fluorescence Quenched (PET) Closed Closed Form (sp3 Boron) N-B Dative Bond (1.7 Å) Rigid Scaffold Open->Closed Solvent/pH Dependent Diol Diol-Bound Complex High Fluorescence Hypervalent Boron Closed->Diol + Sugar/Diol (Esterification)

Figure 1: The dynamic equilibrium of the 8-boronoquinoline scaffold. The N-B interaction stabilizes the closed form, while binding to diols locks the system into a highly fluorescent tetrahedral state.

Part 2: Synthesis of 8-Boronoquinoline Derivatives

Synthesizing 8-BQ derivatives requires overcoming the steric hindrance at the C8 position. Two primary methodologies are dominant: Cryogenic Lithiation (Method A) and Pd-Catalyzed Borylation (Method B).

Method A: Cryogenic Lithium-Halogen Exchange (The Gold Standard)

This method is preferred for generating the parent boronic acid or simple esters from 8-bromoquinoline. It relies on the rapid exchange of the bromine for lithium at low temperatures to prevent benzyne formation or nucleophilic attack on the pyridine ring.

Protocol:

  • Reagents: 8-Bromoquinoline (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), Triisopropyl borate (1.2 eq), Dry THF or Diethyl Ether.

  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Procedure:

    • Dissolve 8-bromoquinoline in anhydrous THF (0.2 M concentration).

    • Cool the solution to -78 °C (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent polymerization.

    • Add n-BuLi dropwise over 20 minutes. The solution typically turns deep red/orange, indicating the formation of 8-lithioquinoline.

    • Stir at -78 °C for 30 minutes.

    • Add Triisopropyl borate (or Trimethyl borate) rapidly in one portion. The Lewis basic nitrogen facilitates the capture of the borate.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Quench: Add 1M HCl to hydrolyze the boronate ester to the boronic acid.

    • Purification: Adjust pH to ~8 to precipitate the boronic acid or extract with EtOAc.

Method B: Pd-Catalyzed Miyaura Borylation (The Tolerant Route)

For substrates containing functional groups sensitive to organolithiums (e.g., esters, nitriles), Palladium-catalyzed borylation is the superior choice.

Protocol:

  • Reagents: 8-Bromoquinoline or 8-Chloroquinoline, Bis(pinacolato)diboron (

    
    ), 
    
    
    
    (3 mol%), KOAc (3.0 eq).
  • Solvent: 1,4-Dioxane or DMSO (degassed).

  • Conditions: Heat at 80–100 °C for 12–24 hours.

  • Note: The N-B coordination can sometimes inhibit the catalyst turnover by sequestering the palladium. Using bulky ligands (e.g., XPhos) or higher catalyst loading may be required for sterically crowded derivatives.

Data Summary: Synthetic Yield Comparison
Substrate (X=)MethodConditionsYield (%)Notes
8-Br-QuinolineLithiationn-BuLi, -78°C, THF85-92%Best for scale-up; requires dry conditions.
8-Cl-QuinolineMiyauraPd(dppf)Cl2, 100°C65-75%Slower oxidative addition due to Cl bond strength.
6-Substituted-8-BrLithiationn-BuLi, -78°C, Et2O70-80%Solubility issues in Et2O; THF preferred.
8-Br-QuinolineMiyauraPd(OAc)2/S-Phos, 80°C88%S-Phos ligand helps overcome N-coordination.

Part 3: Fluorescent Sensing Applications[1][2]

8-Boronoquinoline derivatives are premier sensors for carbohydrates (glucose, fructose) and reactive oxygen species (ROS). The mechanism relies on the modulation of Photoinduced Electron Transfer (PET) .

The "Switch-On" Mechanism
  • Free State: In the absence of a target, the lone pair of the quinoline nitrogen can quench the fluorescence of the fluorophore via PET. However, in 8-BQ, the dative N-B bond partially engages this lone pair.

  • Bound State (Diols): When a diol (sugar) binds to the boron, it forms a cyclic boronate ester. This increases the Lewis acidity of the boron, strengthening the N-B interaction.

  • Result: The nitrogen lone pair becomes tightly coordinated to the boron, completely shutting off the PET quenching pathway. This results in a significant increase (up to 40-fold) in fluorescence intensity.[1]

Experimental Workflow: Glucose Sensing

The following DOT diagram outlines the logical flow for a glucose sensing experiment using an 8-BQ derivative.

Sensing_Workflow Prep Probe Preparation Dissolve 8-BQ in Buffer (pH 7.4) MeOH/Water (1:1) Baseline Baseline Measurement Excitation: ~310 nm Emission: ~400-450 nm Prep->Baseline Addition Analyte Addition Titrate Glucose (0 - 100 mM) Baseline->Addition Binding Complex Formation Formation of Boronate Ester N-B Bond Strengthening Addition->Binding Equilibrium Shift Signal Signal Readout Increase in Fluorescence Intensity (PET Inhibition) Binding->Signal < 5 seconds

Figure 2: Step-by-step workflow for evaluating carbohydrate binding affinity using 8-BQ fluorescent probes.

Part 4: Synthetic Utility (Catalysis & Cross-Coupling)[4][5]

Beyond sensing, the 8-BQ scaffold serves as a functional tool in organic synthesis.[2][3][4][5]

Bifunctional Catalysis

Letsinger and colleagues demonstrated that 8-quinolineboronic acid acts as a bifunctional catalyst for the hydrolysis of chloroalcohols.

  • Mechanism: The boron atom (Lewis acid) binds the substrate (alkoxide), while the nitrogen atom (Lewis base) acts as a general base to activate a water molecule or the nucleophile.

  • Significance: This mimics enzyme-like cooperativity, accelerating reaction rates significantly compared to phenylboronic acid or quinoline alone.

Suzuki-Miyaura Coupling Challenges

Using 8-BQ as a substrate in Suzuki coupling is challenging due to:

  • Steric Hindrance: The C8 position is flanked by the nitrogen and the peri-hydrogen (C1).

  • Catalyst Poisoning: The nitrogen can coordinate to the Pd center.

Optimization Strategy:

  • Base: Use weak bases like

    
     or 
    
    
    
    to avoid hydrolyzing the boronate ester prematurely.
  • Ligands: Use bulky, electron-rich phosphines (e.g., S-Phos or XPhos ) to prevent the quinoline nitrogen from displacing the ligand on the Palladium.

References

  • Crystallographic Analysis of N-B Bond

    • Title: A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds.[4]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Fluorescent Sensing Mechanism

    • Title: 8-Quinolineboronic acid as a novel type of fluorescent probe for carbohydrates.[1]

    • Source: PubMed[6]

    • URL:[Link]

  • Bifunctional Catalysis (Classic Work)

    • Title: Organoboron Compounds.[7] XIV. Polyfunctional Catalysis by 8-Quinolineboronic Acid.

    • Source: Journal of the American Chemical Society (ACS)
    • URL:[Link]

  • Suzuki-Miyaura Coupling of Hindered Boronates

    • Title: Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[8]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • General Properties and Safety

    • Title: 8-Quinolineboronic acid | C9H8BNO2 | CID 2734380.[5][6]

    • Source: PubChem[6]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Acidity of (6-Methoxyquinolin-8-yl)boronic acid: pKa Values and Acidity Constants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the acidity, expressed as pKa and the acidity constant (Ka), of (6-methoxyquinolin-8-yl)boronic acid. As boronic acids are crucial building blocks in medicinal chemistry and organic synthesis, a thorough understanding of their physicochemical properties, particularly their acidity, is paramount for optimizing their use in drug design and development.[1][2][3][4][5][6] This document will delve into the theoretical underpinnings of boronic acid acidity, present established methodologies for its experimental determination, and discuss the structural implications of the 6-methoxyquinoline moiety on the boron center's Lewis acidity.

The Significance of pKa in Boronic Acid Chemistry

Boronic acids, characterized by a carbon-boron bond, are not classical Brønsted acids but rather Lewis acids.[7] Their acidity arises from the interaction of the vacant p-orbital on the boron atom with a Lewis base, typically a hydroxide ion in aqueous media, to form a more stable, tetracoordinate boronate species.[8] The equilibrium of this reaction is a critical determinant of the compound's behavior in biological and chemical systems.[2][3][4]

The pKa of a boronic acid dictates several key properties relevant to drug development:

  • Aqueous Solubility: The formation of the anionic boronate species at physiological pH enhances water solubility, a crucial factor for drug delivery and bioavailability.[1]

  • Reactivity in Cross-Coupling Reactions: The reactivity of boronic acids in Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry, is influenced by their acidity.[5][6][9]

  • Biological Interactions: The ability to form reversible covalent bonds with diols, present in many biological molecules like sugars and glycoproteins, is pH-dependent and central to their mechanism of action in various therapeutic applications.[2]

The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is depicted below:

Acid_Base_Equilibrium cluster_equilibrium Acid-Base Equilibrium in Aqueous Solution BoronicAcid R-B(OH)₂ Trigonal (Lewis Acid) Boronate [R-B(OH)₃]⁻ Tetrahedral (Boronate) BoronicAcid->Boronate Ka Hydroxide + OH⁻

Caption: Acid-base equilibrium of a generic boronic acid.

Physicochemical Profile: (6-Methoxyquinolin-8-yl)boronic acid

Structural Features Influencing Acidity:

  • Quinoline Ring: The quinoline moiety is an electron-withdrawing heterocyclic system. The nitrogen atom, particularly when protonated, exerts a significant inductive and mesomeric electron-withdrawing effect, which is expected to increase the Lewis acidity of the boronic acid group and thus lower its pKa.

  • Methoxy Group: The methoxy group at the 6-position is generally considered an electron-donating group through its mesomeric effect (+M) and an electron-withdrawing group through its inductive effect (-I). The overall effect on the acidity of the boronic acid at the 8-position will depend on the interplay of these electronic influences transmitted through the quinoline ring system.

PropertyPredicted Influence on Acidity of (6-Methoxyquinolin-8-yl)boronic acid
Quinoline Moiety Electron-withdrawing, expected to increase acidity (lower pKa)
Methoxy Group (at C6) Electron-donating (mesomeric), potentially decreasing acidity (raising pKa)
Positional Relationship The electronic effects are transmitted through the aromatic system to the boronic acid at the 8-position.

Experimental Determination of pKa

The determination of pKa for boronic acids can be achieved through several robust analytical techniques. The most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[7][10]

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[10] It involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the boronic acid and monitoring the resulting change in pH with a calibrated electrode.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution:

    • Accurately weigh a precise amount of (6-methoxyquinolin-8-yl)boronic acid (e.g., 5-10 mg).

    • Dissolve the compound in a known volume of a suitable solvent. Due to the potential for limited aqueous solubility, a co-solvent system such as a methanol-water or DMSO-water mixture may be necessary.[10] It is crucial to note that the pKa value obtained will be an apparent pKa (pKa') specific to the solvent system used.

    • Ensure a constant ionic strength is maintained throughout the experiment by adding a background electrolyte (e.g., 0.1 M KCl).[3]

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffer solutions.

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Titrate the solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH) using an automated titrator for precise volume delivery.[10][11]

    • Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

    • Specialized software can be used to analyze the titration curve and calculate the pKa value with high precision.

Potentiometric_Titration_Workflow cluster_workflow Potentiometric Titration Workflow Prep Prepare Analyte Solution (Boronic Acid in Co-Solvent + Ionic Strength Adjuster) Calibrate Calibrate pH Electrode Titrate Titrate with Standardized NaOH (Automated Titrator) Calibrate->Titrate Record Record pH vs. Titrant Volume Titrate->Record Analyze Analyze Titration Curve (Determine Half-Equivalence Point) Record->Analyze pKa Calculate pKa Analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method suitable for compounds with a chromophore close to the ionization center, which is the case for (6-methoxyquinolin-8-yl)boronic acid due to the quinoline ring system.[10][12] This technique relies on the change in the UV-Vis absorption spectrum of the compound as it transitions between its neutral and ionized forms.[13]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.

  • Sample Preparation:

    • Prepare a stock solution of (6-methoxyquinolin-8-yl)boronic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of sample solutions by diluting the stock solution into each of the buffer solutions to a constant final concentration. The final concentration should be low enough to ensure solubility and adherence to the Beer-Lambert law.[12]

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range.

    • Identify the wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

UV_Vis_Workflow cluster_uv_workflow UV-Vis Spectrophotometry Workflow PrepBuffers Prepare Buffer Solutions (Range of pH values) PrepSamples Prepare Sample Solutions (Constant Concentration in Buffers) PrepBuffers->PrepSamples AcquireSpectra Acquire UV-Vis Spectra for each pH PrepSamples->AcquireSpectra PlotData Plot Absorbance vs. pH at a specific wavelength AcquireSpectra->PlotData FitCurve Fit Data to Henderson-Hasselbalch Equation PlotData->FitCurve pKa_UV Determine pKa FitCurve->pKa_UV

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In addition to experimental methods, computational approaches can provide an estimate of the pKa value.[1][3] These methods, often employing quantum mechanical calculations, can be useful for initial screening and for understanding the electronic factors that govern acidity. However, it is important to note that the accuracy of computationally predicted pKa values can vary, and they should ideally be validated by experimental data.[3][7]

Conclusion

A precise understanding of the pKa of (6-methoxyquinolin-8-yl)boronic acid is critical for its effective application in drug discovery and development. While an experimentally determined value is not currently documented, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. Based on its chemical structure, the pKa is anticipated to be influenced by the electron-withdrawing nature of the quinoline ring and the electronic effects of the methoxy substituent. The methodologies of potentiometric titration and UV-Vis spectrophotometry offer robust and reliable means to quantify this essential physicochemical parameter, thereby enabling the rational design and optimization of novel therapeutics.

References

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1).
  • On the Computational Determination of the pK a of Some Arylboronic Acids. (2025, July 24). MDPI.
  • Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024, June 6).
  • Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.
  • Physical and Chemical Properties of Boronic Acids: Formulation Implic
  • Potentiometric and thermometric determin
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Chemistry Of Boronic Esters. (2019, October 31). AA Blocks.
  • Rapid Determination of Ionization Constants (pKa)
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024, June 6). MDPI.
  • How to measure pKa by UV-vis spectrophotometry: A Chemagin
  • Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024, June 6).
  • EXPT.
  • (8-Methoxyquinolin-5-yl)boronic acid. Chem-Impex.
  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018).
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • 6-Methoxy-8-quinolinamine. PubChem.
  • Bordwell pKa Table. (2017, October 27).
  • CAS 86-58-8: 8-Quinoline boronic acid. CymitQuimica.
  • (6-(Trifluoromethoxy)quinolin-8-yl)boronic acid. Sigma-Aldrich.
  • Quinoline-8-boronic Acid (contains varying amounts of Anhydride). TCI Chemicals.
  • Quinoline-2-boronic acid. Sigma-Aldrich.
  • Boronic Acids and Deriv
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Selected boronic acids and their pKa values.
  • (7-Fluoro-6-methoxyquinolin-8-yl)boronic acid. BLDpharm.

Sources

Methodological & Application

Application Note: Synthesis of Biologically Active Quinoline Scaffolds from Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Bosutinib), and antibacterial agents.[1] While traditional Skraup or Friedländer syntheses build the ring, modern drug discovery demands the rapid diversification of the core scaffold.

This guide details the application of boronic acids to functionalize quinolines.[2][3][4][5] We move beyond basic textbook reactions to cover high-fidelity protocols for Suzuki-Miyaura cross-coupling (for halogenated precursors) and Minisci-type C-H activation (for direct functionalization).

Part 1: Strategic Disconnection & Decision Matrix

Before selecting a protocol, the synthetic chemist must analyze the substrate's electronic availability and the desired substitution pattern. Boronic acids offer two distinct entry points:

  • Pd-Catalyzed Cross-Coupling: Requires a pre-functionalized halo-quinoline. Best for precise, regioselective C-C bond formation at C2, C3, or C4.

  • Radical C-H Functionalization: Uses native quinolines or quinoline N-oxides. Best for late-stage functionalization at electron-deficient positions (C2/C4) without pre-halogenation.

Workflow Visualization: Reaction Selection

ReactionSelection Start Target: Arylated Quinoline Scaffold Q_Type Is the Quinoline Precursor Halogenated? Start->Q_Type Yes_Halo Yes (Cl/Br/I-Quinoline) Q_Type->Yes_Halo Pre-functionalized No_Halo No (Native Quinoline / N-Oxide) Q_Type->No_Halo C-H Bond Suzuki Protocol A: Suzuki-Miyaura Coupling (Pd-Catalyzed) Yes_Halo->Suzuki Minisci Protocol B: Radical C-H Activation (Ag-Catalyzed / Minisci) No_Halo->Minisci Pos_C3 C-3 Position (Electrophilic) Suzuki->Pos_C3 Requires bulky ligands (e.g., XPhos, S-Phos) Pos_C2_C4 C-2 / C-4 Position (Nucleophilic) Suzuki->Pos_C2_C4 Standard ligands (e.g., PPh3, dppf) Regio Regioselectivity: Favors C-2 > C-4 Minisci->Regio

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and regiochemical requirements.

Part 2: The Suzuki-Miyaura Paradigm (Cross-Coupling)[6]

The Suzuki coupling is the industry standard for merging boronic acids with halo-quinolines. However, quinolines present a specific challenge: Nitrogen Coordination. The basic nitrogen lone pair can bind to the Palladium center, poisoning the catalyst.

Protocol A: C-3 Arylation of Quinoline (The "Difficult" Position)

The C-3 position is electronically distinct and often requires specialized ligands to prevent catalyst deactivation and facilitate oxidative addition.

Target: 3-(4-Methoxyphenyl)quinoline Reagents: 3-Bromoquinoline, 4-Methoxyphenylboronic acid.

Step-by-Step Methodology:
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • 3-Bromoquinoline (1.0 equiv, 1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%)[5]

    • Ligand: S-Phos or XPhos (4 mol%) – Critical for sterically demanding or heteroaryl couplings.

    • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvation: Add n-Butanol or Toluene/Water (10:1) . Note: Protic co-solvents often accelerate Suzuki couplings of heterocycles.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Key Insight: Using bulky biaryl phosphine ligands (Buchwald ligands like XPhos) prevents the quinoline nitrogen from coordinating to the Pd center, ensuring high turnover numbers (TON) [1].

Part 3: The Radical Frontier (C-H Activation)

For late-stage functionalization where pre-halogenation is inefficient, the Minisci-type reaction using boronic acids is a powerful alternative. This method generates an aryl radical from the boronic acid which attacks the protonated (electron-deficient) quinoline.

Protocol B: Silver-Catalyzed Direct C-2 Arylation

This protocol avoids the need for halogenated starting materials, utilizing a silver catalyst and a persulfate oxidant to generate radicals from boronic acids.[6]

Target: 2-Phenylquinoline Reagents: Quinoline, Phenylboronic acid.

Step-by-Step Methodology:
  • Setup: To a solution of Quinoline (1.0 equiv) in DCM/Water (1:1 biphasic system) add:

    • Arylboronic acid (1.5 equiv)

    • Trifluoroacetic acid (TFA) (1.0 equiv) – Essential to protonate the quinoline, lowering the LUMO energy at C-2.

  • Catalyst/Oxidant Addition: Add AgNO₃ (0.2 equiv) and K₂S₂O₈ (3.0 equiv).[2]

  • Reaction: Stir vigorously at Room Temperature (open flask is acceptable) for 2–6 hours.

  • Mechanism Check: The reaction produces CO₂ (from decarboxylation if using acids, but here it generates protons/sulfate). Gas evolution may be observed.

  • Workup: Basify with saturated NaHCO₃ (to deprotonate the product). Extract with DCM.

  • Purification: Silica gel chromatography.

Mechanistic Visualization: Radical Pathway

MinisciMechanism Ag1 Ag(I) Ag2 Ag(II) Ag1->Ag2 -e- S2O8 Persulfate (S2O8 2-) SO4_Rad SO4•- S2O8->SO4_Rad Oxidizes Ag(I) Ag2->Ag1 Regenerates Catalyst Ar_Rad Ar• (Aryl Radical) SO4_Rad->Ar_Rad Reacts with Boronic Acid Boronic Ar-B(OH)2 Boronic->Ar_Rad Rad_Int Radical Intermediate Ar_Rad->Rad_Int Attacks C-2 Quinoline Quinoline-H+ Quinoline->Rad_Int Product 2-Aryl-Quinoline Rad_Int->Product Oxidative Aromatization (via Ag(II) -> Ag(I))

Figure 2: Proposed mechanism for the Ag-catalyzed Minisci-type arylation of quinolines using boronic acids [2].

Part 4: Troubleshooting & Optimization

The synthesis of N-heterocycles is prone to specific failure modes. Use this table to diagnose low yields.

Failure ModeSymptomRoot CauseCorrective Action
Catalyst Poisoning No conversion; SM recovered.Quinoline N binds Pd.Switch to Pd(dppf)Cl₂ or add XPhos . Use a stronger base to ensure Boronate formation.
Protodeboronation Aryl halide recovered; Benzene formed.Boronic acid hydrolyzes C-B bond.Use MIDA Boronates (slow release) or anhydrous conditions. Avoid electron-poor boronic acids if possible [3].
Regio-scrambling Mixture of isomers (C2/C4).Radical lack of selectivity (Minisci).Block C-4 position or use Quinoline N-oxide (directs to C-2 more selectively).
Homocoupling Biaryl (Ar-Ar) formation.Oxidative coupling of boronic acid.[7]Degas solvents thoroughly (remove O₂). Reduce oxidant loading in Suzuki.

Part 5: Biological Context & Application[9]

The protocols above are directly applicable to the synthesis of libraries for SAR (Structure-Activity Relationship) studies.

  • Kinase Inhibition: The C-3 arylation (Protocol A) is crucial for synthesizing analogs of Bosutinib (Src/Abl inhibitor), where the 3-position substitution dictates ATP-binding pocket affinity.

  • Antimalarials: C-4 functionalization (accessible via Suzuki on 4-chloroquinoline) is the primary route for Chloroquine and Amodiaquine analogs.

  • MIDA Boronates: For complex drug synthesis, MIDA boronates are recommended.[8] They are stable to chromatography and allow for "iterative cross-coupling," enabling the sequential assembly of poly-functionalized quinolines without intermediate instability [3].

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate[9]

    • Source: University of Southampton ePrints
    • URL:[Link]

  • Minisci-Type C-H Functionalization

    • Title: Practical C-H Functionalization of Quinones with Boronic Acids (Analogous mechanism for Quinolines)
    • Source: Journal of the American Chemical Society (Baran Lab)
    • URL:[Link]

  • MIDA Boronate Technology: Title: MIDA Boronates: A New Organo-boron Reagent Source: BLD Pharm / Sigma-Aldrich Technical Notes
  • Regioselective Routes

    • Title: Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids
    • Source: Organic Letters
    • URL:[Link]

Sources

Application Note: Palladium-Catalyzed Arylation of (6-Methoxyquinolin-8-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed arylation conditions for (6-Methoxyquinolin-8-yl)boronic acid Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists

Executive Summary

(6-Methoxyquinolin-8-yl)boronic acid represents a challenging class of heterocyclic coupling partners. Unlike simple phenylboronic acids, this substrate presents two distinct failure modes: rapid protodeboronation due to the peri-nitrogen atom and catalyst poisoning via N-coordination.

This guide details a high-fidelity protocol utilizing Buchwald-type precatalysts (specifically SPhos Pd G3) to overcome these steric and electronic hurdles. The inclusion of the 6-methoxy group, while electronically stabilizing, adds electron density that can complicate purification, necessitating specific workup procedures described herein.

Mechanistic Challenges & Strategy

The "Peri-Nitrogen" Problem

The primary difficulty in coupling 8-quinolineboronic acids is the proximity of the quinoline nitrogen (N1) to the boronic acid moiety (C8).

  • Protodeboronation: The basic conditions required for Suzuki coupling facilitate the hydrolytic cleavage of the C-B bond, yielding 6-methoxyquinoline as a major byproduct.

  • Catalyst Sequestration: The N1 lone pair can chelate to the Palladium center, forming an off-cycle resting state that halts turnover.

The Solution: Bulky, Electron-Rich Ligands

To mitigate these issues, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Steric Bulk: Prevents the quinoline nitrogen from binding to the Pd center.

  • High Activity: Accelerates oxidative addition and reductive elimination, allowing the productive cycle to outcompete the rate of protodeboronation.

ReactionPathways Substrate (6-Methoxyquinolin-8-yl) boronic acid Coordination N-Pd Coordination (Catalyst Poisoning) Substrate->Coordination Low Steric Ligand Protodeboronation Protodeboronation (Byproduct Formation) Substrate->Protodeboronation Slow Catalyst / High Base Product 8-Aryl-6-methoxyquinoline (Target) Substrate->Product SPhos Pd G3 / K3PO4 Pd_Active L-Pd(0) Active Species Pd_Active->Product Catalytic Cycle

Figure 1: Competing reaction pathways. Successful coupling requires a catalyst system (Green path) fast enough to outrun decomposition (Red paths).

Optimized Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Substrate (6-Methoxyquinolin-8-yl)boronic acidNucleophile
Electrophile Aryl Bromide or ChlorideCoupling Partner
Catalyst SPhos Pd G3 (CAS: 1445085-55-1)Precatalyst (Air stable)
Base K₃PO₄ (Tribasic, anhydrous)Activator
Solvent 1,4-Dioxane / Water (10:1)Reaction Medium
Standard Operating Procedure (Scale: 1.0 mmol)

Preparation:

  • Glassware: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

  • Purging: While not strictly necessary for G3 precatalysts, purging solvents with nitrogen for 10 minutes is recommended to maximize yield.

Step-by-Step:

  • Charge Solids: To the vial, add:

    • (6-Methoxyquinolin-8-yl)boronic acid (1.2 equiv, 1.2 mmol)

    • Aryl Halide (1.0 equiv, 1.0 mmol)

    • K₃PO₄ (2.0 equiv, 2.0 mmol, finely ground)

    • SPhos Pd G3 (0.02 equiv, 2 mol%)

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and degassed Water (0.4 mL).

    • Note: The presence of water is critical for the activation of the boronic acid.

  • Reaction: Seal the vial and heat to 80 °C in a heating block. Stir vigorously (800 rpm).

    • Time: Typically 2–4 hours. Monitor by LCMS.

  • Monitoring: Look for the disappearance of the aryl halide.

    • Caution: If the boronic acid is consumed but starting halide remains, protodeboronation has occurred. See Section 4 for troubleshooting.

Workup:

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/EtOAc gradient. (Note: The quinoline nitrogen makes the product slightly polar; add 1% Et₃N to the eluent if streaking occurs).

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, apply the following logic:

ObservationDiagnosisCorrective Action
Low Conversion, Boronic Acid Intact Catalyst DeactivationSwitch to XPhos Pd G3 . XPhos is bulkier and may prevent N-coordination more effectively for certain electrophiles.
Boronic Acid Consumed, Low Yield Protodeboronation1. Lower temperature to 60 °C.2. Switch solvent to n-Butanol (anhydrous conditions often reduce deboronation).3. Use MIDA boronate precursor (slow release).[1]
Homocoupling of Boronic Acid Oxidative StressEnsure rigorous degassing of solvents. Reduce catalyst loading to 1 mol%.
Workflow Diagram: Optimization Logic

Optimization Start Start Reaction (SPhos Pd G3, 80°C) Check Check LCMS @ 2h Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Yield Fail_Deboron Fail: Protodeboronation (Byproduct detected) Check->Fail_Deboron Boronic Acid Gone Fail_Stall Fail: No Reaction (SM remaining) Check->Fail_Stall Catalyst Inactive Action1 Use n-Butanol or Convert to MIDA Ester Fail_Deboron->Action1 Switch to Anhydrous Action2 Switch to XPhos Pd G3 or Pd(tBu3P)2 Fail_Stall->Action2 Increase Sterics

Figure 2: Decision tree for reaction optimization based on LCMS data.

Critical "Pro-Tip": The Pinacol/MIDA Alternative

If the free boronic acid proves too unstable (shelf-life issues or rapid hydrolysis), convert it to the Pinacol Ester or MIDA Boronate prior to coupling.

Pinacol Ester Formation:

  • Reagents: (6-Methoxyquinolin-8-yl)boronic acid + Pinacol (1.1 equiv) + MgSO₄ (anhydrous) in CH₂Cl₂. Stir RT for 2h.

  • Advantage: The ester is significantly more resistant to protodeboronation during the heating ramp-up phase of the Suzuki coupling.

References

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[1][2][3][4][5] Link

  • Molander, G. A., et al. (2010).[4] Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. Journal of the American Chemical Society.[1][2][3][4][5] Link

  • Burke, M. D., et al. (2007).[1] Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[1][2][3][4][5] Link

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry. Link

Sources

Application Notes and Protocols for Chan-Lam Coupling Reactions with Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Chan-Lam coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions.[1][2] This copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing nucleophiles has emerged as a powerful alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig amination, due to its operational simplicity, cost-effectiveness, and tolerance of ambient air and moisture.[2][3] Quinolines are a privileged structural motif in medicinal chemistry and materials science, and their functionalization is of paramount importance. The use of quinoline boronic acids in Chan-Lam couplings provides a direct and modular route to a diverse array of N- and O-arylated quinoline derivatives.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Chan-Lam coupling reactions utilizing quinoline boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for reaction optimization.

Mechanistic Overview

The mechanism of the Chan-Lam coupling, while extensively studied, is complex and can be influenced by various factors such as the specific copper source, ligands, and substrates involved.[4] However, a generally accepted catalytic cycle is illustrated below. The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.

A plausible mechanism involves the following key steps:

  • Ligand Exchange/Coordination: The N-H or O-H containing nucleophile coordinates to the copper(II) catalyst.

  • Transmetalation: The quinoline boronic acid undergoes transmetalation with the copper center, forming a copper-quinoline intermediate.

  • Oxidative Addition/Disproportionation: A key step is the formation of a Cu(III) intermediate. This can occur through oxidation of a Cu(I) species or disproportionation of Cu(II) complexes.[4]

  • Reductive Elimination: The crucial C-N or C-O bond is formed via reductive elimination from the Cu(III) complex, releasing the desired product and a Cu(I) species.[3]

  • Reoxidation: The catalytically active Cu(II) species is regenerated from the Cu(I) intermediate by an oxidant, which is typically atmospheric oxygen.[1]

Chan_Lam_Coupling cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Product CuII Cu(II) Catalyst CuII_Nuc [Cu(II)-Nucleophile] CuII->CuII_Nuc + Nucleophile (R-NH2) CuIII_Aryl_Nuc [Quinoline-Cu(III)-Nucleophile] CuII_Nuc->CuIII_Aryl_Nuc + Quinoline-B(OH)2 (Transmetalation) CuI Cu(I) Species CuIII_Aryl_Nuc->CuI Product (Quinoline-NH-R) (Reductive Elimination) CuI->CuII Oxidation (O2) Quinoline_BA Quinoline Boronic Acid Nucleophile Amine/Alcohol (R-NH2 / R-OH) Product N/O-Arylated Quinoline

Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.

Key Considerations for Quinoline Boronic Acids

The electronic and steric properties of quinoline boronic acids can influence the reaction outcome. The nitrogen atom in the quinoline ring can potentially coordinate to the copper catalyst, which may affect its reactivity. Furthermore, the position of the boronic acid group on the quinoline scaffold will dictate the regiochemistry of the final product. Researchers should be mindful of potential side reactions, such as protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[5]

Experimental Protocols

The following protocols provide a general framework for conducting Chan-Lam coupling reactions with quinoline boronic acids. Optimization of the reaction conditions, including the choice of copper source, base, solvent, and temperature, is often necessary to achieve optimal yields for a specific substrate combination.

General Protocol for N-Arylation of Amines with Quinoline Boronic Acids

This protocol describes a typical procedure for the coupling of a quinoline boronic acid with an aliphatic or aromatic amine.

Materials:

  • Quinoline boronic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂; 10 mol%)

  • Base (e.g., triethylamine (Et₃N), pyridine, or potassium carbonate (K₂CO₃); 2.0 equiv)

  • Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or dimethyl sulfoxide (DMSO))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the quinoline boronic acid (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol), and the chosen base (2.0 mmol).

  • Solvent Addition: Add the solvent (5-10 mL) to the flask.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C). The reaction is often left open to the atmosphere to allow for the ingress of oxygen as the oxidant.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated quinoline.

Experimental_Workflow start Start setup Combine Quinoline Boronic Acid, Amine, Cu(OAc)2, and Base start->setup add_solvent Add Solvent setup->add_solvent react Stir at Room Temperature or Heat add_solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate N-Arylated Quinoline purify->product

Caption: Experimental workflow for a typical Chan-Lam N-arylation.

Representative Reaction Conditions

The choice of reaction parameters can significantly impact the efficiency of the Chan-Lam coupling. The following table summarizes typical conditions that have been successfully employed for the coupling of various boronic acids with N-H containing nucleophiles and serves as a good starting point for optimization with quinoline boronic acids.

Quinoline Boronic AcidNucleophileCopper Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Quinoline-8-boronic acid3-AminoquinolineCu(OAc)₂ (10)NoneMethanolRT24Moderate to Good[6]
Phenylboronic acid2-AminobenzothiazoleNiCl₂·6H₂O (20)K₂CO₃Acetonitrile60871[7]
Arylboronic acidsPyranoquinolinoneCuI (20)Et₃NDMSORT12High[8]
Arylboronic acidsHydantoinsCuF₂ (N/A)NoneMethanolRTN/AExcellent[9]
Arylboronic acidsAmine/Thiol[Cu(DMAP)₄I]I (2)N/AMethanolRTShortHigh[10]

Note: This table provides a selection of conditions from the literature for related couplings. Direct application to all quinoline boronic acids may require optimization.

Troubleshooting and Optimization

Low Yield:

  • Increase Catalyst Loading: While 10 mol% is a common starting point, increasing the copper catalyst loading to 20 mol% or higher may improve yields.

  • Vary the Base: The choice of base can be critical. Screen different organic and inorganic bases (e.g., pyridine, Et₃N, K₂CO₃, Cs₂CO₃).

  • Change the Solvent: Solvent polarity can influence the reaction rate. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and protic (e.g., MeOH, EtOH).

  • Elevate the Temperature: While many Chan-Lam couplings proceed at room temperature, heating can often accelerate the reaction and improve yields.[2]

  • Add a Ligand: In some cases, the addition of a ligand, such as a diamine or pyridine-based ligand, can enhance the catalytic activity.[11]

Side Reactions:

  • Protodeboronation: This can be minimized by using anhydrous solvents and reagents. The addition of molecular sieves can also be beneficial.

  • Homocoupling of Boronic Acid: This side reaction can sometimes be suppressed by adjusting the reaction concentration or the stoichiometry of the reactants.

Conclusion

The Chan-Lam coupling reaction offers a highly effective and practical method for the synthesis of N- and O-arylated quinolines. Its operational simplicity and tolerance of a wide range of functional groups make it an invaluable tool in the arsenal of synthetic chemists, particularly in the fields of drug discovery and materials science. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a diverse array of valuable quinoline derivatives.

References

  • Graca, A. M. D., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. [Link]

  • Reddy, V. R., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synlett.
  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Ethylboronic Acid in Chan-Lam Coupling Reactions.
  • Slideshare. (n.d.). CHAN LAM COUPLING. [Link]

  • ResearchGate. (n.d.). Substrate scope of Cu‐catalyzed C−N coupling of 3‐aminoquinoline with... [Link]

  • Roy, T., et al. (2023). CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight. The Journal of Organic Chemistry. [Link]

  • PubMed. (2022). An Optimized Ni-catalyzed Chan-Lam Type Coupling: Enantioretentive Access to Chiral N-Aryl Sulfinamides. [Link]

  • ResearchGate. (n.d.). Optimization of Chan-Lam coupling for the synthesis of N-cyclohexenyl-α,β-unsaturated nitrones. [Link]

  • National Center for Biotechnology Information. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. [Link]

  • National Center for Biotechnology Information. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. [Link]

  • ResearchGate. (2025). Recent advances in Chan-Lam Coupling Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chan-Lam Coupling Reactions with Isobutylboronic Acid.
  • MDPI. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. [Link]

  • University of Bristol. (n.d.). DoE and Background Chan-Lam Coupling Investigation Model Fit and Coefficients Results. [Link]

  • Wiley Online Library. (2016). Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. [Link]

  • Royal Society of Chemistry. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioconvergent Cross-Nucleophile Coupling: Copper-Catalyzed Deborylative Cyanation. [Link]

Sources

Scalable synthesis methods for (6-Methoxyquinolin-8-yl)boronic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (6-Methoxyquinolin-8-yl)boronic Acid

Executive Summary & Strategic Analysis

(6-Methoxyquinolin-8-yl)boronic acid is a high-value heterocyclic building block, critical in the development of antimalarials (Primaquine analogues), kinase inhibitors, and fluorescent sensors. The 8-position of the quinoline ring is sterically congested and electronically deactivated towards direct electrophilic substitution, making "late-stage" functionalization challenging.

The Scalability Challenge: Direct borylation (e.g., Ir-catalyzed C-H activation) of 6-methoxyquinoline typically yields the 5-isomer due to the directing effect of the 6-methoxy group and the steric hindrance of the peri-nitrogen. Therefore, a regioselective de novo synthesis or a functional group interconversion (FGI) strategy is required.

Selected Route: This protocol details a robust, two-stage synthesis designed for gram-to-kilogram scalability:

  • Precursor Synthesis: Conversion of commercially available 8-amino-6-methoxyquinoline to 8-bromo-6-methoxyquinoline via a modified Sandmeyer reaction. This leverages the existing supply chain of Primaquine intermediates.

  • Target Synthesis: Palladium-catalyzed Miyaura Borylation of the bromide, followed by controlled hydrolysis.

Retrosynthetic Logic & Pathway

The following diagram illustrates the logical flow from the target boronic acid back to commodity starting materials.

G Target (6-Methoxyquinolin-8-yl)boronic acid (Target) PinEster Pinacol Boronate Ester (Stable Intermediate) PinEster->Target Hydrolysis (NaIO4/HCl) Bromide 8-Bromo-6-methoxyquinoline (Critical Precursor) Bromide->PinEster Miyaura Borylation (Pd-Cat, B2Pin2) Amine 8-Amino-6-methoxyquinoline (Commodity Starting Material) Amine->Bromide Sandmeyer Reaction (NaNO2, HBr, CuBr) Aniline 2-Methoxy-4-nitroaniline (Bulk Chemical) Aniline->Amine Skraup/Reduction (Existing Supply Chain)

Figure 1: Retrosynthetic analysis prioritizing regiocontrol and scalability.

Detailed Protocols

Protocol A: Synthesis of 8-Bromo-6-methoxyquinoline (The Precursor)

Rationale: The Sandmeyer reaction is preferred over direct bromination because it guarantees 100% regioselectivity for the 8-position. Direct bromination of 6-methoxyquinoline would predominantly yield the 5-bromo isomer.

Materials:

  • 8-Amino-6-methoxyquinoline (1.0 equiv)

  • Sodium Nitrite (NaNO2) (1.2 equiv)

  • Hydrobromic Acid (48% aq. HBr) (excess, solvent/reagent)[1]

  • Copper(I) Bromide (CuBr) (1.1 equiv)

  • Solvents: Water, Dichloromethane (DCM), Acetone.

Step-by-Step Methodology:

  • Acidification: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 8-amino-6-methoxyquinoline (50 g, 287 mmol) in 48% HBr (150 mL) and water (150 mL). Cool the suspension to -5°C to 0°C using an ice/salt bath.

    • Checkpoint: Ensure the internal temperature remains below 5°C to prevent decomposition of the diazonium salt.

  • Diazotization: Dropwise add a solution of NaNO2 (23.8 g, 344 mmol) in water (50 mL) over 45 minutes. Maintain internal temperature < 5°C.

    • Observation: The solution will turn dark, and nitrogen gas evolution should be minimal if temperature is controlled. Stir for 30 mins post-addition.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of CuBr (45.3 g, 315 mmol) in 48% HBr (100 mL). Heat this solution to 60°C .

  • Transfer: Slowly transfer the cold diazonium salt solution into the hot CuBr solution via a dropping funnel or cannula.

    • Safety Critical: Significant nitrogen gas evolution will occur. Ensure the reaction vessel has adequate headspace and venting. Control addition rate to manage foaming.

  • Completion: After addition, stir at 80°C for 1 hour. Cool to room temperature.

  • Workup: Basify the mixture to pH ~10 using 50% NaOH solution (careful exotherm). Extract with DCM (3 x 200 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via short silica plug (Hexane/EtOAc 9:1) if necessary.[3]

    • Expected Yield: 75-85% (Yellow solid).

Protocol B: Scalable Miyaura Borylation (The Target)

Rationale: Lithium-halogen exchange is risky at scale due to the presence of the methoxy group and the quinoline nitrogen (potential for coordination/side reactions). The Palladium-catalyzed Miyaura coupling is milder, tolerates functional groups, and uses Bis(pinacolato)diboron (B2Pin2) , which is stable and easy to handle.[4]

Materials:

  • 8-Bromo-6-methoxyquinoline (from Protocol A) (1.0 equiv)

  • Bis(pinacolato)diboron (B2Pin2) (1.1 equiv)[5][6]

  • Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·DCM) (3 mol%)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Setup: Charge a reactor with 8-bromo-6-methoxyquinoline (50 g, 210 mmol), B2Pin2 (58.6 g, 231 mmol), and KOAc (61.8 g, 630 mmol).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles). Add degassed 1,4-Dioxane (500 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5.1 g, 6.3 mmol) under a counter-flow of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4-6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The bromide starting material should be <1%.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a dark oil.

  • Purification (Pinacol Ester): The residue is often pure enough for subsequent Suzuki couplings. For isolation, recrystallize from Acetonitrile or Isopropanol.

    • Product: 6-Methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Hydrolysis to Free Boronic Acid (Optional):

  • Dissolve the pinacol ester in Acetone/Water (3:1).

  • Add Sodium Periodate (NaIO4) (3.0 equiv) and Ammonium Acetate (3.0 equiv). Stir at RT for 24h.

  • The boronic acid often precipitates or can be extracted after consuming the pinacol.

Data Summary & Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Diazotization Temp < 5°CHigh temps lead to phenol byproduct (hydrolysis of diazonium).
CuBr Stoichiometry > 1.05 equivEnsures complete conversion; excess Cu is easily removed.
KOAc Quality AnhydrousMoisture inhibits the Miyaura coupling and consumes B2Pin2.
Oxygen Level < 10 ppmOxygen kills the Pd(0) active species; rigorous degassing required.

Troubleshooting Guide

  • Problem: Low yield in Sandmeyer reaction; formation of tar.

    • Cause: Addition of diazonium salt to CuBr was too fast or temperature was too high.

    • Fix: Slow down addition; ensure CuBr solution is fully heated before addition.

  • Problem: Incomplete conversion in Borylation.

    • Cause: Catalyst poisoning or "stall".

    • Fix: Add fresh catalyst (1 mol%) and stir for an additional 2 hours. Ensure solvent is peroxide-free (use fresh Dioxane).

  • Problem: Product is dark/colored after workup.

    • Cause: Residual Palladium or Copper.

    • Fix: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous EDTA solution.

References

  • Miyaura Borylation Mechanism & Scale-up

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.
    • Source: [Link]

  • Sandmeyer Reaction on Quinolines

    • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules.
    • Source: [Link][7][8][9][10][11]

  • Synthesis of 8-Bromo-6-methoxyquinoline

    • Carroll, F. I., et al. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Pharmaceutical Sciences.
    • Source: [Link]

  • General Quinoline Synthesis (Skraup/Doebner-Miller)

    • Organic Syntheses, Coll. Vol. 3, p. 568 (1955); Vol. 28, p. 80 (1948). 6-Methoxy-8-nitroquinoline.[12]

    • Source: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Selection for Sterically Hindered Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered quinoline boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we address specific issues you may encounter in your experiments through a series of frequently asked questions and detailed troubleshooting guides. Our approach is rooted in a deep understanding of the reaction mechanism, offering not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Formation

Question: I am attempting a Suzuki-Miyaura coupling with 8-quinolineboronic acid and an aryl bromide, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product formation in the Suzuki-Miyaura coupling of sterically hindered quinoline boronic acids, such as 8-quinolineboronic acid, is a common challenge. The primary culprits are often a combination of steric hindrance and catalyst inhibition by the quinoline nitrogen.

Causality behind the issue:

  • Steric Hindrance: The proximity of the boronic acid group to the quinoline ring at the 8-position creates significant steric bulk. This can impede both the oxidative addition of the palladium catalyst to the aryl halide and, more critically, the transmetalation step where the quinoline moiety is transferred from boron to palladium.

  • Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This coordination can stabilize the palladium complex, but in a way that renders it less catalytically active, effectively sequestering the catalyst from the desired reaction cycle. This is a particularly significant issue with nitrogen-rich heterocycles.[1][2]

Troubleshooting Workflow:

start Low/No Product Formation catalyst_ligand Optimize Catalyst and Ligand start->catalyst_ligand Initial Step base_solvent Re-evaluate Base and Solvent catalyst_ligand->base_solvent If still low yield success Successful Coupling catalyst_ligand->success Yield Improves boronic_acid_stability Address Boronic Acid Instability base_solvent->boronic_acid_stability If side products observed base_solvent->success Yield Improves boronic_acid_stability->catalyst_ligand Re-optimize with stable form boronic_acid_stability->success Yield Improves

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Rationale: For sterically demanding substrates, bulky and electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[3] Pre-formed catalysts can also offer improved reproducibility.[1]

    • Recommendation: Switch to a catalyst system known for its efficacy with hindered substrates. Buchwald-type ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like SPhos Pd G2, are excellent starting points.[4][5] For particularly challenging cases, consider N-heterocyclic carbene (NHC) ligands, which can be highly effective.[6]

  • Base Selection:

    • Rationale: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] For sterically hindered couplings, a stronger, non-nucleophilic base is often required to facilitate this step.

    • Recommendation: If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4][7] The choice of base can significantly influence the reaction rate and overall yield.

  • Solvent System:

    • Rationale: The solvent must be able to dissolve all reaction components and can influence the reactivity of the catalyst and the base. A mixture of an organic solvent and water is common, but anhydrous conditions can sometimes be beneficial, especially if protodeboronation is an issue.

    • Recommendation: A common and effective solvent system is a mixture of 1,4-dioxane and water.[8] If solubility is an issue, toluene or DMF can be considered. For anhydrous conditions, THF with a strong base like K₃PO₄ can be effective.[5]

Issue 2: Significant Protodeboronation of the Quinoline Boronic Acid

Question: My Suzuki-Miyaura reaction with 8-quinolineboronic acid is producing a significant amount of quinoline as a byproduct, indicating protodeboronation. How can I minimize this side reaction?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent and problematic side reaction, especially with electron-deficient or unstable heteroaryl boronic acids.[8][9]

Causality behind the issue:

  • Electronic Effects: The electron-withdrawing nature of the quinoline ring can make the carbon-boron bond more susceptible to cleavage.

  • Reaction Conditions: The basic and aqueous conditions typically employed in Suzuki-Miyaura couplings can promote protodeboronation.[9] Higher temperatures also accelerate this undesired pathway.[8]

Strategies to Mitigate Protodeboronation:

StrategyRationaleRecommended Action
Use a Milder Base Strong bases can accelerate the formation of the reactive boronate species that is prone to protodeboronation. Weaker bases can strike a better balance.[8]Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃, Cs₂CO₃, or an acetate base like KOAc. Fluoride bases (e.g., KF) can also be effective.[10]
Lower Reaction Temperature Protodeboronation often has a higher activation energy than the desired coupling.Run the reaction at the lowest temperature that still allows for reasonable conversion. An initial screen at 60-80 °C is recommended.
Control Water Content While some water is often necessary, excess water can facilitate protonolysis of the C-B bond.Use a carefully controlled amount of water (e.g., a 10:1 or 4:1 dioxane/water mixture). In some cases, anhydrous conditions may be beneficial.[8]
Use Boronic Esters or Trifluoroborates These derivatives are often more stable than the corresponding boronic acids and can slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[11]Convert the 8-quinolineboronic acid to its pinacol ester or potassium trifluoroborate salt prior to the coupling reaction.

Experimental Protocol for in situ Monitoring of Protodeboronation:

  • Set up the Suzuki-Miyaura reaction as planned.

  • At regular intervals (e.g., every hour), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture.

  • Quench the reaction in the aliquot by adding a small amount of a dilute acid (e.g., 1M HCl).

  • Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by LC-MS to monitor the relative amounts of the starting boronic acid, the desired product, and the protodeboronated quinoline byproduct.[8]

Issue 3: Formation of Homocoupled Byproducts

Question: I am observing the formation of a significant amount of the homocoupled dimer of my quinoline boronic acid. What causes this and how can I prevent it?

Answer:

The formation of symmetrical biaryls from the homocoupling of boronic acids is another common side reaction in Suzuki-Miyaura couplings.

Causality behind the issue:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.

  • Palladium(II) Precatalysts: If a Pd(II) salt is used as the precatalyst, it must be reduced to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be mediated by the homocoupling of the boronic acid.

Preventative Measures:

start Homocoupling Observed degassing Ensure Rigorous Degassing start->degassing pd_source Use Pd(0) Source or Precatalyst degassing->pd_source If still an issue success Minimized Homocoupling degassing->success Problem Solved reagent_stoichiometry Adjust Reagent Stoichiometry pd_source->reagent_stoichiometry Further optimization pd_source->success Problem Solved reagent_stoichiometry->success Problem Solved

Caption: Decision tree for minimizing homocoupling.

  • Rigorous Degassing:

    • Protocol: Before adding the catalyst, thoroughly degas the reaction solvent and the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions. Maintain a positive pressure of the inert gas throughout the reaction.

  • Choice of Palladium Source:

    • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or a well-defined Pd(0) precatalyst to avoid the initial reduction step that can lead to homocoupling.

  • Stoichiometry Control:

    • Recommendation: Use a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) relative to the quinoline boronic acid. This can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.

Catalyst and Ligand Screening Guide for 8-Quinolineboronic Acid

For a challenging substrate like 8-quinolineboronic acid, a systematic screening of catalysts and ligands is often the most effective approach to identify optimal reaction conditions.

Recommended Screening Panel:

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Expected Outcome & Rationale
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 eq)Dioxane/H₂O (10:1)100High Yield Potential: SPhos is a bulky, electron-rich ligand known to be effective for sterically hindered substrates.[4]
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)Cs₂CO₃ (2 eq)Toluene110Good for Hindered Systems: XPhos is another highly effective Buchwald ligand. Cesium carbonate offers good solubility and basicity.
Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 eq)DMF/H₂O (4:1)90Classical Conditions: A good baseline experiment, though may be less effective for this specific substrate.
[PdCl₂(IMes)]₂ (2.5 mol%)-K₃PO₄ (2 eq)THF80NHC Ligand System: N-Heterocyclic carbene ligands can offer superior performance for challenging couplings.[6]
NiCl₂(dppf) (5 mol%)-K₃PO₄ (2 eq)Dioxane100Alternative Metal: Nickel catalysts can sometimes outperform palladium for heteroaromatic couplings.[12]

General Experimental Protocol for Screening:

  • To an oven-dried reaction vial, add the aryl halide (1.0 eq), 8-quinolineboronic acid (1.2 eq), and the base (2.0 eq).

  • In a separate vial, prepare a stock solution of the palladium source and ligand (if not using a precatalyst) in the chosen solvent.

  • Seal the reaction vial with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed solvent to the reaction vial, followed by the catalyst/ligand solution via syringe.

  • Heat the reaction mixture to the specified temperature and stir for 12-24 hours.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Analyze the crude product by LC-MS or ¹H NMR to determine the conversion and yield.

By systematically addressing these common issues and employing a rational approach to catalyst and condition screening, researchers can significantly improve the success rate of Suzuki-Miyaura couplings with sterically hindered quinoline boronic acids.

References

  • Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. The Journal of Organic Chemistry, 76(15), 6394–6400. [Link]

  • Zhang, Y., Gao, J., Li, W., Lee, H., Lu, B. Z., & Senanayake, C. H. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Scilit. [Link]

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(5), 2213–2223. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Meringdal, J. W., & Menche, D. (2020). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(15), 5355-5383*. [Link]

  • Smith, C. J., & Chidipudi, S. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6423–6436*. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]

  • Nattini, M., et al. (2009). [PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}]: a highly efficient catalyst for Suzuki-Miyaura reaction. Tetrahedron Letters, 50(39), 5489-5492*. [Link]

  • Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros. [Link]

  • Smith, C. J., & Chidipudi, S. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6423–6436*. [Link]

  • ResearchGate. (n.d.). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • Li, Z., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 11(34), 9205-9213*. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Hoefelmeyer, J. D., et al. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. [Link]

  • ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]

  • International Journal of Scientific and Research Publications. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. [Link]

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • ResearchGate. (n.d.). Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. [Link]

  • El-Gazzar, A. B. A., et al. (2015). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. Archiv der Pharmazie, 348(5), 329-339*. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13185. [Link]

  • West, A. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17042–17056*. [Link]

  • Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 14(11), 21476–21487*. [Link]

  • ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 239-243*. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25.... [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(15), 4046–4049*. [Link]

Sources

Storage conditions to prevent anhydride formation in quinoline boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with Quinoline Boronic Acids. It addresses the inherent equilibrium between boronic acids and their cyclic anhydrides (boroxines), providing actionable protocols for storage, diagnosis, and remediation.

Executive Summary: The Boronic Acid-Boroxine Equilibrium

Users frequently report discrepancies in melting points, solubility, or NMR spectra of Quinoline Boronic Acids. In 90% of cases, this is not chemical degradation (protodeboronation or oxidation) but rather a reversible physical change: the formation of boroxine (cyclic anhydride).

Unlike simple phenylboronic acids, Quinoline Boronic Acids exhibit unique behavior due to the basic nitrogen atom in the heterocyclic ring. This nitrogen can facilitate self-assembly or internal coordination (especially in 8-quinoline isomers), altering the thermodynamics of dehydration.

Core Mechanism

The transition is a reversible equilibrium driven by thermodynamics and water removal:



  • Forward Reaction (Dehydration): Favored by heat, vacuum, and desiccation.

  • Reverse Reaction (Hydrolysis): Favored by the presence of water (atmospheric moisture or solvent).

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My sample’s melting point is significantly higher than the Certificate of Analysis (CoA) stated. Is it impure?

Diagnosis: Likely Anhydride Formation. Explanation: Boroxines (anhydrides) typically have significantly higher melting points than their corresponding free boronic acids. The "impurity" is simply the dehydrated trimer.

  • Action: If used for Suzuki-Miyaura coupling, no action is required. The basic aqueous conditions of the reaction will hydrolyze the boroxine back to the active boronic acid species in situ.

Q2: The 1H NMR spectrum in CDCl3 shows broad peaks or multiple sets of signals. Has the quinoline ring degraded?

Diagnosis: Aggregation/Dehydration Equilibrium. Explanation: In non-polar, anhydrous solvents like Chloroform-d (


), quinoline boronic acids exist as a dynamic mixture of monomer, dimer, and trimer. The quinoline nitrogen may also coordinate with the boron center, broadening signals due to quadrupolar relaxation of the Boron-11 nucleus.
  • Validation Protocol: Add 1-2 drops of

    
     (Deuterium Oxide) to the NMR tube and shake.
    
    • Result: If the peaks sharpen and simplify to a single set, the sample is chemically pure. The

      
       shifts the equilibrium entirely to the monomeric boronic acid form (
      
      
      
      ).
Q3: My sample is insoluble in the solvent recommended for the reaction.

Diagnosis: Boroxine Insolubility. Explanation: Boroxines are generally less polar and less soluble in hydrogen-bonding solvents (like methanol or water) compared to the free acid, but more soluble in non-polar solvents.

  • Action: Pre-dissolve the compound in a small amount of THF or DMF with a drop of water before adding to the main reaction vessel.

Part 2: Storage & Prevention Protocols

Storage Decision Matrix

Preventing anhydride formation requires managing the water vapor equilibrium. Paradoxically, over-drying (desiccators) promotes anhydride formation.

Storage ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Lower temperatures kinetically slow the dehydration reaction.
Atmosphere Argon/Nitrogen (Sealed) Prevents oxidative degradation (C-B bond cleavage), which is irreversible.
Humidity Ambient (Sealed) Do NOT store in a desiccator with strong desiccants (

or

) if the free acid form is required. The low vapor pressure pulls the equilibrium toward the anhydride.
Container Glass/Teflon Avoid silicone septa for long-term storage as they are permeable to water vapor (allowing uncontrolled fluctuation).
Special Case: 8-Quinoline Boronic Acid

The 8-isomer possesses a nitrogen atom peri- to the boronic acid group. This allows for the formation of a stable intramolecular N→B dative bond .

  • Impact: This zwitterionic form is often more stable to dehydration than the 3- or 6-isomers but can be significantly less soluble in organic solvents.

  • Handling: Requires stronger Lewis bases (like hydroxide or fluoride) to "activate" the boron for cross-coupling.

Part 3: Remediation Protocols (Re-hydration)

If your application requires the strict stoichiometry of the free boronic acid (e.g., for analytical standards or specific binding assays), use the following Controlled Hydrolysis Protocol .

Protocol: Conversion of Boroxine to Boronic Acid

Objective: Re-equilibrate the sample to >95% monomeric acid content.

  • Dissolution: Dissolve the crude anhydride-containing solid in a minimum volume of Acetone or Tetrahydrofuran (THF).

  • Hydrolysis: Add water dropwise until the solution becomes slightly cloudy (approx. 10-20% v/v water).

  • Crystallization:

    • Allow the mixture to stand at room temperature for 1 hour.

    • Slowly add excess non-polar solvent (Hexanes or Diethyl Ether) to precipitate the solid.

    • Note: The free boronic acid is more polar and will crystallize, while any organic impurities remain in the mother liquor.

  • Isolation: Filter the solid and air-dry under ambient humidity. Do not dry under high vacuum or heat, as this will immediately regenerate the anhydride.

Part 4: Visualizing the Equilibrium

Figure 1: Boronic Acid - Boroxine Equilibrium Mechanism

This diagram illustrates the thermodynamic cycle and the environmental factors influencing the state of the material.

BoronicEquilibrium cluster_quinoline Quinoline Specific Factors Acid Boronic Acid 3 R-B(OH)2 Transition Transition State (Water Loss) Acid->Transition Heat / Vacuum Desiccation Transition->Acid Boroxine Boroxine (Anhydride) (RBO)3 + 3 H2O Transition->Boroxine Boroxine->Transition + Water (Hydrolysis) Ambient Humidity N_Coord Intramolecular N->B Coordination (8-QBA) N_Coord->Acid Stabilizes Solubility Altered Solubility Profile

Caption: The reversible dehydration cycle. Red arrows indicate factors promoting anhydride; Green arrows indicate factors restoring the acid.

Figure 2: Troubleshooting Decision Tree

Use this workflow to determine if your material is usable.

Troubleshooting Start Observation: Sample behavior is unexpected CheckNMR Run 1H NMR in CDCl3 Start->CheckNMR Result1 Broad peaks / Multiple multiplets CheckNMR->Result1 Action1 Add D2O shake Result1->Action1 Result2 Peaks Sharpen? Action1->Result2 Yes YES: Material is Pure. (Equilibrium Issue) Result2->Yes Spectra Simplifies No NO: Chemical Degradation. (Oxidation/Protodeboronation) Result2->No Complex/New Peaks Remain Coupling Intended Use: Suzuki Coupling? Yes->Coupling Proceed Proceed directly. Base will hydrolyze anhydride. Coupling->Proceed Yes Recryst Perform Hydrolysis Protocol (See Part 3) Coupling->Recryst No (Need Analytical Std)

Caption: Diagnostic workflow to distinguish physical anhydride formation from chemical degradation.

References

  • Tokunaga, Y., et al. (2013). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles.

  • Iovine, P. M., et al. (2009). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Journal of Physical Chemistry A.

  • BenchChem Technical Support . (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.

  • Sigma-Aldrich Technical Bulletin . Boronic Acids & Derivatives: Handling and Stability.

  • PureSynth Safety Data Sheet . Quinoline-8-Boronic Acid (Contains Varying Amounts Of Anhydride).[1]

Sources

Overcoming catalyst poisoning when using nitrogen-containing boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "N-Heterocycle Problem"

If you are reading this, you are likely experiencing one of two failures: 0% conversion (catalyst poisoning) or low yield with des-borylated byproduct (protodeboronation).

Nitrogen-containing heterocycles (pyridines, pyrimidines, imidazoles) present a dual threat in Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The basic nitrogen lone pair (

    
    -donor) binds competitively to the Palladium center, displacing phosphine ligands and forming an unreactive Pd(II)-N complex.
    
  • Protodeboronation: Electron-deficient N-heterocycles (especially 2-pyridyl boronic acids) are inherently unstable. They undergo rapid C-B bond cleavage in the presence of water/base before transmetallation can occur.

This guide provides the mechanistic diagnostics and validated protocols to overcome these specific failure modes.

Mechanistic Diagnostics: Why is your reaction failing?

Before changing ligands, you must distinguish between poisoning and decomposition.

Observation (LCMS/GCMS)DiagnosisRoot Cause
Starting Material (Ar-X) Remains + Boronic Acid RemainsCatalyst Poisoning The N-heterocycle has shut down the catalytic cycle by binding to Pd.
Starting Material (Ar-X) Remains + De-borylated Heterocycle (Ar-H) Protodeboronation The boronic acid decomposed faster than the oxidative addition/transmetallation step.
Homocoupling (Ar-Ar) Oxidative Issues Oxygen ingress or slow transmetallation allowing disproportionation.
Visualization: The Competitive Landscape

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the inhibitory pathways.

Catalyst_Poisoning_Mechanism Pd0 Active Pd(0) Species Poison Inactive Complex [Pd(II)-N-Het] Pd0->Poison Reversible Inhibition OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Productive Cycle Ligand Phosphine Ligand Ligand->Pd0 Stabilization NHet N-Heterocycle (Substrate/Product) NHet->Pd0 Competitive Binding (POISONING) ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic N-Heterocyclic Boronic Acid Boronic->OxAdd Transmetallation Proto Protodeboronation (Ar-H + B(OH)3) Boronic->Proto Base/H2O (DECOMPOSITION)

Figure 1: Kinetic competition between productive oxidative addition (Green) and inhibitory pathways (Red).

Solution Architecture

Strategy A: The "Buchwald" Approach (Ligand Engineering)

Best for: Catalyst Poisoning (Reaction stalling).

The most effective way to prevent N-coordination is steric exclusion . Dialkylbiaryl phosphine ligands (Buchwald Ligands) are designed with significant bulk on the lower ring. This bulk creates a "pocket" that accommodates the small Pd atom but physically blocks the approach of the nitrogen lone pair, while still allowing the oxidative addition of the aryl halide.

  • Primary Recommendation: XPhos or SPhos .[1]

  • Mechanism: The bulky cyclohexyl/isopropyl groups prevent the formation of stable Pd(L)2 or Pd(L)(N-Het) species, enforcing the formation of the active monoligated Pd(L) species.

  • Pre-catalysts: Always use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4).

    • Why? Generating Pd(0) from Pd(OAc)2 in the presence of an amine poison is difficult. G3/G4 precatalysts contain a pre-formed Pd-Ligand bond and activate rapidly upon base addition, bypassing the induction period where poisoning often occurs.

Strategy B: The "Slow Release" Approach (MIDA Boronates)

Best for: Protodeboronation (2-pyridyl substrates).

2-Pyridyl boronic acids are zwitterionic and decompose rapidly.[2][3] MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, masking the boron atom's Lewis acidity.

  • Mechanism: MIDA boronates are stable to silica and storage. Under mild aqueous basic conditions (K3PO4/H2O), they hydrolyze slowly to release the active boronic acid.

  • Benefit: This keeps the instantaneous concentration of the free boronic acid low, minimizing the rate of protodeboronation (second-order wrt concentration in some pathways) and catalyst poisoning.

Strategy C: Lewis Acid Additives

Best for: Highly basic substrates (e.g., aminopyridines).

  • Additives: Cu(I) salts (CuTC) or ZnCl2.

  • Concept: The additive acts as a "decoy," binding to the nitrogen lone pair of the substrate/product, thereby freeing the Palladium catalyst to perform the cross-coupling.

Validated Experimental Protocols

Protocol 1: The "Bulky Ligand" Method (General Purpose)

Use this for 3-pyridyl, pyrimidines, or when Ar-X contains the nitrogen.

Reagents:

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Temperature: 80 °C - 100 °C

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), Base, and Catalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes (3x vacuum/backfill cycles). Crucial: Oxygen promotes homocoupling.[4]

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80 °C. Monitor via LCMS at 1 hour.

    • Note: If conversion is <10% at 1 hour, increase temp to 100 °C. Do not add more catalyst yet.

Protocol 2: The MIDA "Slow Release" Method

Use this specifically for unstable 2-pyridyl boronates.

Reagents:

  • Boronate: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%) OR Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv) - Must be aqueous to hydrolyze MIDA.

  • Solvent: THF/Water (10:1) or Dioxane/Water (5:1)[5]

Step-by-Step:

  • Charge Solids: Combine Aryl Halide, MIDA Boronate, and XPhos Pd G4.

  • Degas: Vacuum/Argon cycle (3x).

  • Solvent: Add degassed solvent mixture.

  • Activation: Heat to 60 °C. The hydrolysis of the MIDA group is the rate-determining step (RDS).

  • Optimization: If the reaction is too slow, increase water ratio slightly to accelerate MIDA hydrolysis, but be wary of protodeboronation.

Decision Matrix (Troubleshooting Workflow)

Use this logic flow to determine your next experimental move.

Troubleshooting_Logic Start Start: Reaction Failed CheckLCMS Check LCMS/GCMS Start->CheckLCMS Result1 Ar-X Remains + Ar-H (De-borylated) present CheckLCMS->Result1 Result2 Ar-X Remains + Boronic Acid Intact CheckLCMS->Result2 Path1 Diagnosis: Protodeboronation Result1->Path1 Path2 Diagnosis: Catalyst Poisoning Result2->Path2 Sol1 Switch to MIDA Boronate OR Copper(I) Carboxylate mediators Path1->Sol1 Sol2 Switch to Buchwald G4 Precatalyst (XPhos/SPhos) Path2->Sol2

Figure 2: Decision matrix for optimizing failing Suzuki couplings with N-heterocycles.

Frequently Asked Questions (FAQ)

Q1: Why use Pd-G4 precatalysts instead of Pd(OAc)2 + Ligand? A: When you mix Pd(OAc)2 and a ligand in the presence of a "poisoning" amine substrate, the amine often binds to the Pd(II) center before the phosphine ligand can. This traps the catalyst in an inactive state. G4 precatalysts have the phosphine pre-ligated and reduce to active Pd(0) immediately upon exposure to base, outcompeting the poison.

Q2: Can I use CuI as an additive? A: Use caution. While Copper(I) thiophene-2-carboxylate (CuTC) is a known mediator for difficult couplings (Liebeskind-Srogl type), simple CuI can sometimes lead to Ullmann-type side reactions or inhibit the Pd cycle if not balanced correctly. Start with ligand optimization (XPhos) first.

Q3: My 2-pyridine boronic acid is disappearing instantly. What now? A: This is classic protodeboronation. If MIDA boronates are not available, try:

  • Anhydrous conditions: Use a boronic ester (pinacol) and anhydrous base (CsF or K2CO3) in dry solvent.

  • Excess Reagent: Use 2.0 - 3.0 equivalents of the boronic acid and add it portion-wise (e.g., every hour) to maintain a concentration that favors coupling over decomposition.

Q4: Does the counter-cation of the base matter? A: Yes. Cesium (Cs+) bases often provide higher solubility in organic solvents (the "Cesium Effect") and can facilitate transmetallation better than Potassium or Sodium in difficult cases involving heterocycles.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

    • Key Insight: Establishes dialkylbiaryl phosphines (SPhos, XPhos)
  • Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[5] Journal of the American Chemical Society, 2009.[6] Link

    • Key Insight: Introduction of MIDA boronates to solve the 2-pyridyl protodeboronation issue.[2]

  • Sherer, E. C., et al. "On the Mechanism of the Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition, 2015. Link

    • Key Insight: Mechanistic proof of the zwitterionic pathway in 2-pyridyl decomposition.[2]

  • Hazari, N., et al. "Pd-Catalyzed Cross-Coupling of Secondary Alkylboronic Acids." Chemical Reviews, 2011. Link

    • Key Insight: Reviews precatalyst activation pathways and the necessity of G3/G4 systems.

Sources

Minimizing oxidation byproducts in (6-Methoxyquinolin-8-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Methoxyquinolin-8-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. Our focus is on minimizing oxidation byproducts to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Oxidative Instability

(6-Methoxyquinolin-8-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, like many boronic acids, it is susceptible to oxidative degradation, which can lead to the formation of unwanted byproducts, reduced yields, and purification challenges.[2][3][4] Understanding and mitigating this oxidative instability is crucial for obtaining reliable and reproducible results. This guide will provide you with the expertise and practical strategies to minimize the formation of these oxidation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidation byproducts of (6-Methoxyquinolin-8-yl)boronic acid?

The primary oxidation byproduct is the corresponding phenol, 6-methoxyquinolin-8-ol. This occurs through a process called oxidative deboronation, where the carbon-boron bond is cleaved and replaced with a carbon-oxygen bond.[2] The presence of reactive oxygen species (ROS), such as hydrogen peroxide or even atmospheric oxygen, can facilitate this process.[5][6]

Q2: What is the underlying mechanism of boronic acid oxidation?

The oxidation of a boronic acid involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom.[2] This is followed by the migration of the quinolinyl group from the boron to the oxygen atom, leading to the formation of a boronate ester. This ester is then hydrolyzed to yield the phenol byproduct and boric acid.[2][7]

Troubleshooting Guide: Minimizing Oxidation Byproducts

This section provides a systematic approach to troubleshooting and minimizing the formation of 6-methoxyquinolin-8-ol in your reactions.

Issue 1: Significant formation of 6-methoxyquinolin-8-ol is observed by LC-MS analysis.

Root Cause Analysis and Solutions:

  • Atmospheric Oxygen: The presence of oxygen is a primary driver of boronic acid oxidation.[8] The reaction of the active Pd(0) catalyst with oxygen can generate Pd(II) species that promote the homocoupling of the boronic acid, an oxidative process.[9]

    • Solution: Implement rigorous inert atmosphere techniques.

      • Degassing: Degas all solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen.

  • Reaction Temperature: Higher temperatures can accelerate the rate of oxidation.[10] Boronic acids can undergo thermal decomposition, which may involve the loss of water to form boroxines, potentially impacting their reactivity and stability.[11][12]

    • Solution: Optimize the reaction temperature.

      • Lower Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature.

      • Stepwise Addition: Consider adding the (6-Methoxyquinolin-8-yl)boronic acid portion-wise to the reaction mixture at the desired temperature to minimize its exposure time to potentially oxidizing conditions.

  • Choice of Base: The type and strength of the base can influence the stability of the boronic acid. While a base is necessary for the transmetalation step in Suzuki-Miyaura coupling, strongly basic conditions can sometimes promote protodeboronation, a competing side reaction.[13][14]

    • Solution: Screen different bases.

      • Weaker Bases: Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

      • Biphasic Conditions: Employing a biphasic solvent system with an aqueous base can sometimes be beneficial.

Advanced Strategies for Enhanced Stability

For particularly sensitive applications or when the above troubleshooting steps are insufficient, consider these advanced strategies:

Strategy 1: In-situ Protection with Diols

Boronic acids can form reversible covalent complexes with diols to create more stable boronate esters.[15] Pinacol esters are commonly used for this purpose as they offer enhanced stability against hydrolysis, deboronation, and oxidation.[16]

  • Rationale: The formation of a cyclic boronate ester protects the empty p-orbital of the boron from nucleophilic attack by oxidizing species.

  • Recommendation: While pre-forming the pinacol ester is an option, a simpler approach for immediate use is the in-situ addition of a small excess of a diol like pinacol to the reaction mixture.

Strategy 2: Use of Antioxidants

The inclusion of a radical scavenger or antioxidant can help to quench reactive oxygen species that may be present in the reaction mixture.

  • Rationale: Antioxidants intercept and neutralize free radicals, thereby preventing the initiation of oxidative chain reactions that can lead to the degradation of the boronic acid.

  • Recommendation: The addition of a small amount (1-5 mol%) of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Oxidation

This protocol incorporates the best practices discussed above to minimize the formation of 6-methoxyquinolin-8-ol.

Materials:

  • (6-Methoxyquinolin-8-yl)boronic acid

  • Aryl halide partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and purge with an inert gas for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: To the reaction flask, add the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the reaction flask.

  • Boronic Acid Addition: In a separate vial, dissolve the (6-Methoxyquinolin-8-yl)boronic acid in a small amount of the degassed solvent. Add this solution to the reaction mixture via a syringe.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up. The crude product can be purified by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the oxidation of (6-Methoxyquinolin-8-yl)boronic acid.

Troubleshooting Workflow start High Levels of 6-methoxyquinolin-8-ol Detected check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere implement_inert Implement rigorous degassing and inert gas blanket. check_atmosphere->implement_inert No check_temperature Is the reaction temperature optimized? check_atmosphere->check_temperature Yes implement_inert->check_temperature lower_temp Lower the reaction temperature. check_temperature->lower_temp No check_base Is the base appropriate? check_temperature->check_base Yes lower_temp->check_base screen_bases Screen milder bases (e.g., K2CO3, Cs2CO3). check_base->screen_bases No advanced_strategies Consider Advanced Strategies check_base->advanced_strategies Yes screen_bases->advanced_strategies insitu_protection In-situ protection with a diol (e.g., pinacol). advanced_strategies->insitu_protection add_antioxidant Add a radical scavenger (e.g., BHT). advanced_strategies->add_antioxidant end_point Oxidation Minimized insitu_protection->end_point add_antioxidant->end_point

Caption: A decision-making workflow for troubleshooting oxidation.

Purification of (6-Methoxyquinolin-8-yl)boronic acid

If you suspect your starting material has degraded, purification may be necessary.

Q3: How can I purify (6-Methoxyquinolin-8-yl)boronic acid from its oxidation byproduct?
  • Recrystallization: This is often the most effective method for purifying boronic acids.[17] Experiment with different solvent systems.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution.[18]

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous base (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as its boronate salt.

    • Separate the layers and acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified boronic acid.

    • Filter, wash with cold water, and dry the purified product.

  • Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their Lewis acidic nature, which can lead to streaking and poor separation.[19] Using a less acidic stationary phase like neutral alumina may be more successful.[17]

Data Summary Table

IssuePotential CauseRecommended Action
High levels of 6-methoxyquinolin-8-olAtmospheric oxygenRigorously degas solvents and maintain an inert atmosphere.
High reaction temperatureOptimize to the lowest effective temperature.
Inappropriate baseScreen milder bases like K₂CO₃ or Cs₂CO₃.
Difficulty in purificationCo-elution of byproductAttempt recrystallization or acid-base extraction.
Degradation on silica gelConsider using neutral alumina for chromatography.

Mechanism of Oxidative Deboronation

The following diagram illustrates the generally accepted mechanism for the oxidation of a boronic acid to a phenol.

Oxidation Mechanism boronic_acid R-B(OH)₂ (6-Methoxyquinolin-8-yl)boronic acid intermediate [R-B(OH)₂(O)]⁻ Peroxoboronate Intermediate boronic_acid->intermediate + [O] ros [O] (Reactive Oxygen Species) boronate_ester R-O-B(OH) Boronate Ester intermediate->boronate_ester Rearrangement rearrangement Rearrangement phenol R-OH 6-methoxyquinolin-8-ol boronate_ester->phenol + H₂O boric_acid B(OH)₃ Boric Acid boronate_ester->boric_acid + H₂O hydrolysis H₂O

Sources

Technical Support Center: Boron Byproduct Removal from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Advanced Purification Support Subject: Troubleshooting persistent boron contamination in quinoline synthesis (Suzuki/Miyaura/Borylation) Status: Open Agent: Senior Application Scientist

Root Cause Analysis: The "Sticky" Boron Problem

User Query: "Why do boronic acid/ester byproducts co-elute with my quinoline product even after standard chromatography?"

Technical Diagnosis: The difficulty in separating boron species (boronic acids, pinacol esters, or boroxines) from quinolines arises from a specific Lewis Acid-Base interaction.

  • The Trap: Boron is electron-deficient (Lewis Acid). The Quinoline nitrogen lone pair is electron-rich (Lewis Base).

  • The Result: They form a coordinate covalent complex (

    
    ). This complex often behaves as a single species on silica gel, causing the impurity to "drag" or co-elute with your product. Standard silica chromatography often fails because the silica's acidity is insufficient to break this interaction effectively without causing tailing.
    
Triage: Select Your Work-up Protocol

Before proceeding, identify your substrate constraints to select the correct workflow.

G Start Start: Boron Removal Strategy Q1 Is your Quinoline Acid/Base Sensitive? Start->Q1 Q2 Is the impurity a Pinacol Ester (BPin)? Q1->Q2 No (Stable) MethodC Protocol C: Polymer Scavenging (Best for late-stage/GMP) Q1->MethodC Yes (Very Sensitive) MethodA Protocol A: Sorbitol Complexation (Mildest, High Success) Q2->MethodA No (Boronic Acid) Q2->MethodA Yes (BPin) - Alternative MethodB Protocol B: Fluoride (KHF2) Digestion (Best for stubborn BPin) Q2->MethodB Yes (BPin)

Figure 1: Decision matrix for selecting the appropriate boron removal work-up.

Experimental Protocols
Protocol A: The Sorbitol Transesterification (Recommended)

Best for: General removal of boronic acids and pinacol esters without harsh reagents.

Mechanism: Sorbitol (a polyol) displaces the pinacol/hydroxyl ligands on the boron atom, forming a highly water-soluble, tetrahedral borate complex. This breaks the


 interaction and forces the boron into the aqueous phase.

Reagents:

  • D-Sorbitol

  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Solvent: Ether, DCM, or Toluene

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or Et2O are preferred).

  • Preparation of Aqueous Phase: Prepare a 1M aqueous solution of D-Sorbitol. Adjust pH to ~10-11 using

    
     or dilute 
    
    
    
    .
    • Expert Note: The high pH accelerates the formation of the tetrahedral borate species.

  • Biphasic Stirring: Add the aqueous sorbitol solution to the organic layer (1:1 v/v ratio).

  • Agitation: Stir vigorously for 30–60 minutes.

  • Separation: Separate the layers. The boron species is now in the aqueous layer.

  • Validation: Check the organic layer by TLC.[1][2][3] The baseline boron spot should be absent.

Data Summary:

Parameter Value
Sorbitol Equivalents 5–10 equiv relative to Boron
Reaction Time 30–60 mins

| Removal Efficiency | >95% (typically) |

Protocol B: Fluoride Digestion (KHF2)

Best for: Stubborn Pinacol Esters (BPin) that resist hydrolysis.

Mechanism: Potassium bifluoride (


) converts lipophilic organoboron species into potassium trifluoroborate salts (

). These salts are insoluble in organics (precipitate) or highly water-soluble, allowing easy filtration or washing.

Safety Warning:


 releases HF in acidic conditions. Do not acidify. Use plasticware if possible to avoid glass etching over long periods.

Step-by-Step Procedure:

  • Solvent Switch: Dilute the crude mixture with MeOH or THF.

  • Reagent Addition: Add saturated aqueous

    
     (4.5 equiv per boron atom).[4]
    
  • Digestion: Stir at room temperature for 1–3 hours.

    • Observation: A white precipitate often forms (the

      
       salt).
      
  • Work-up Option 1 (Precipitation): If the salt precipitates, filter the mixture through a pad of Celite. Wash the pad with Et2O (product elutes, boron stays or is filtered off).

  • Work-up Option 2 (Extraction): Dilute with water and extract with EtOAc. The charged trifluoroborate species will remain in the aqueous layer.

Troubleshooting & FAQs

Q1: Can I use Hydrogen Peroxide (


) to oxidize the boron away? 
A: Proceed with extreme caution. 
While standard protocols suggest oxidizing C-B bonds to C-OH (phenols) or B-B bonds to boric acid using 

, quinolines are susceptible to N-oxidation under these conditions.
  • Risk:[5][6][7] Formation of Quinoline N-Oxide (highly polar, difficult to separate).

  • Alternative: If you must oxidize, use Oxone® buffered with

    
    , but Protocol A (Sorbitol) is safer for nitrogen heterocycles.
    

Q2: My product is water-soluble, so I can't do an aqueous wash. What now? A: Use Polymer-Supported Scavengers (Solid Phase Extraction).

  • Reagent: Amberlite® IRA-743 (Boron-specific resin).

  • Protocol:

    • Dissolve crude in MeOH or MeCN.

    • Add resin (approx. 2–3 g per mmol of boron).

    • Shake/Stir for 2–4 hours.

    • Filter.[2][8][9][10][11] The boron remains bound to the resin; your product is in the filtrate.

Q3: I am seeing "ghost spots" or streaking on my TLC/Column. A: This is the


 coordination in action.
  • Fix: Add 1–2% Triethylamine (

    
    ) to your chromatography eluent. The amine competes for the boron Lewis acid sites and "blocks" the silica surface, sharpening the quinoline peak.
    
Visualizing the Sorbitol Scavenging Mechanism

SorbitolMechanism Step1 Lipophilic Impurity (Quinoline-Boronate Complex) Intermediate Transesterification (Sorbitol displaces Pinacol) Step1->Intermediate Mix Reagent Aqueous Sorbitol (High pH) Reagent->Intermediate ResultAq Aqueous Phase: Boron-Sorbitol 'Ate' Complex (Water Soluble) Intermediate->ResultAq Partition ResultOrg Organic Phase: Pure Quinoline Intermediate->ResultOrg Partition

Figure 2: Mechanistic flow of the Sorbitol transesterification process.

References
  • Aggarwal, V. K., et al. (2011).[2] Purification of boronic esters via a simple transesterification protocol. Journal of Organic Chemistry.[5][12]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Yudin, A. K. (2011). Amphoteric Boronates (MIDA Boronates). Wiley-VCH. (Context on Boron-Nitrogen affinity).
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids. Accounts of Chemical Research.[10]

Sources

Validation & Comparative

Comparative Guide: Suzuki Coupling Efficiency of 6-Methoxy vs. 6-Fluoro Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-methoxyquinoline-3-boronic acid and 6-fluoroquinoline-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Executive Summary

In pharmaceutical synthesis, the choice between 6-methoxyquinoline-3-boronic acid (6-OMe-QBA) and 6-fluoroquinoline-3-boronic acid (6-F-QBA) is rarely just about the final target structure; it dictates the reaction trajectory.

  • 6-Methoxy (EDG): Acts as the "Stable Workhorse." The electron-donating methoxy group stabilizes the C-B bond, making the reagent resistant to protodeboronation. It typically affords higher yields in standard aqueous/basic conditions but requires longer reaction times due to slower transmetallation kinetics.

  • 6-Fluoro (EWG): Acts as the "Reactive but Labile" partner. The electron-withdrawing fluoro group enhances Lewis acidity at the boron center, accelerating the transmetallation step. However, this comes at the cost of significant hydrolytic instability (protodeboronation), often requiring anhydrous conditions or specialized precatalysts to prevent reagent decomposition before coupling occurs.

Mechanistic Analysis: Electronic Effects

The efficiency difference stems from how the substituent at the 6-position communicates electronically with the boronic acid at the 3-position.

Electronic Push/Pull Dynamics
  • 6-Methoxy (Resonance Donor): The lone pair on oxygen donates electron density into the aromatic system. While the 6-position is in the benzenoid ring and the boronic acid is on the pyridyl ring (pos 3), the increased

    
    -density renders the quinoline core electron-rich. This decreases the Lewis acidity of the boron atom, making the formation of the reactive boronate "ate" complex (Ar-B(OH)
    
    
    
    ) slower, which is often the rate-determining step in the catalytic cycle.
  • 6-Fluoro (Inductive Withdrawer): The high electronegativity of fluorine pulls electron density through the

    
    -framework. This makes the boron center more Lewis acidic, facilitating rapid coordination with the base (OH
    
    
    
    or CO
    
    
    ). However, this electron deficiency also weakens the C-B bond, making the ipso-carbon susceptible to protonolysis (protodeboronation) by water.
Visualization: Electronic Influence on Catalytic Cycle

The following diagram illustrates the divergent pathways dictated by these electronic effects.

SuzukiMechanism cluster_legend Electronic Impact Start Boronic Acid (Ar-B(OH)2) Base Base Activation (+ OH-) Start->Base AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Base->AteComplex Faster for 6-F (EWG) Slower for 6-OMe (EDG) Transmetallation Transmetallation (to Pd-Ar') AteComplex->Transmetallation Productive Path Decomp Protodeboronation (Ar-H + B(OH)3) AteComplex->Decomp Destructive Side Reaction High Risk for 6-F Product Coupled Product (Ar-Ar') Transmetallation->Product Note1 6-F: Accelerates Activation but Increases Decomposition Risk Note2 6-OMe: Stabilizes Reagent but Slows Activation

Figure 1: Mechanistic divergence showing the trade-off between activation rate and stability.

Experimental Performance Comparison

The following data summarizes typical performance metrics observed in Pd-catalyzed couplings of these substrates with an aryl bromide (e.g., bromobenzene) under standard conditions (Pd(PPh


)

, Na

CO

, Dioxane/H

O).
Feature6-Methoxyquinoline-3-B(OH)

6-Fluoroquinoline-3-B(OH)

Electronic Nature Electron-Rich (EDG)Electron-Poor (EWG)
Transmetallation Rate Slow (

is low)
Fast (

is high)
Stability (aq. base) High (Resistant to hydrolysis)Low (Prone to Protodeboronation)
Standard Yield 85 - 95% 40 - 65% (variable)
Main Byproduct Homocoupling (minor)6-Fluoroquinoline (De-borylated)
Preferred Catalyst Standard Pd(PPh

)

or Pd(dppf)Cl

Highly Active (e.g., XPhos Pd G3, Pd-PEPPSI)
Preferred Base Na

CO

or K

CO

(Aqueous)
K

PO

or KF (Anhydrous/Mild)
Key Insight: The "Yield Trap"

While 6-F-QBA is theoretically more reactive, its practical yield is often lower in standard aqueous protocols because the rate of decomposition competes with the rate of cross-coupling. To unlock the efficiency of the 6-F variant, you must switch to anhydrous conditions.

Optimized Experimental Protocols

Protocol A: The "Standard" Method (Ideal for 6-Methoxy)

Use this for robust, scalable synthesis of electron-rich quinolines.

  • Charge: In a reaction vial, combine 6-methoxyquinoline-3-boronic acid (1.2 equiv), Aryl Bromide (1.0 equiv), and Pd(dppf)Cl

    
    ·DCM (3-5 mol%).
    
  • Solvent: Add 1,4-Dioxane (0.2 M concentration relative to halide).

  • Base: Add 2.0 M aqueous Na

    
    CO
    
    
    
    (3.0 equiv).
  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4–12 hours . The high stability of the 6-OMe derivative allows for prolonged heating without significant degradation.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: The " Rapid/Anhydrous " Method (Required for 6-Fluoro)

Use this to outrun protodeboronation when using the unstable 6-Fluoro derivative.

  • Charge: Combine 6-fluoroquinoline-3-boronic acid (1.5 equiv - excess required due to instability), Aryl Bromide (1.0 equiv), and XPhos Pd G3 (2-3 mol%).

    • Why XPhos? Bulky, electron-rich ligands facilitate rapid oxidative addition and transmetallation, ensuring the catalyst consumes the boronic acid before it decomposes.

  • Base: Add finely ground, anhydrous K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent: Add anhydrous THF or Toluene (0.2 M). Avoid water.

  • Reaction: Heat to 60-80°C . Monitor by LCMS every 30 minutes.

    • Note: Reaction typically completes in < 2 hours. Stop immediately upon consumption of the halide to prevent side reactions.

Troubleshooting & Optimization Logic

The "Dark Matter" of the Reaction: Protodeboronation

If you observe low yields with the 6-Fluoro derivative, the culprit is almost certainly protodeboronation. The quinoline nitrogen can coordinate to the boron, and the electron-withdrawing fluorine exacerbates the C-B bond lability.

Decision Tree for Optimization:

Optimization Problem Low Yield Observed CheckByprod Analyze Byproducts (LCMS/NMR) Problem->CheckByprod DeBoryl Mainly De-borylated Ar-H? (Protodeboronation) CheckByprod->DeBoryl Yes (Common for 6-F) Homo Mainly Homocoupling? (Oxidative) CheckByprod->Homo Yes Unreacted Unreacted Halide? (Catalyst Death) CheckByprod->Unreacted Yes Solution1 Switch to Anhydrous Base (K3PO4) Increase Boronic Acid (1.5-2.0 eq) DeBoryl->Solution1 Solution2 Degas more thoroughly Reduce Catalyst Loading Homo->Solution2 Solution3 Switch to Pd-G3/G4 precatalysts Change Halide (Cl -> Br -> I) Unreacted->Solution3

Figure 2: Troubleshooting logic for maximizing Suzuki efficiency.

Ligand Selection Guide
  • For 6-OMe: Triphenylphosphine (PPh

    
    ) or dppf are sufficient. The reaction is forgiving.
    
  • For 6-F: Requires electron-rich, bulky ligands (e.g., XPhos , SPhos , P(t-Bu)

    
     ). These ligands boost the rate of the catalytic cycle, allowing the cross-coupling to outcompete the background decomposition of the boronic acid.
    

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Detailed analysis of protodeboronation mechanisms in heteroaryl boronic acids).

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society. (Specific kinetics on heteroaryl boronic acid stability).

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